Piperidine-2-carboxamide
Description
Properties
IUPAC Name |
piperidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c7-6(9)5-3-1-2-4-8-5/h5,8H,1-4H2,(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIMBESZRBTVIOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20901505 | |
| Record name | NoName_631 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20901505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19889-77-1 | |
| Record name | Pipecolamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019889771 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Piperidinecarboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Piperidine-2-carboxamide CAS number and chemical data
An In-Depth Technical Guide to N-(2,6-Dimethylphenyl)piperidine-2-carboxamide and Its Chiral Analogs
Authored by: Gemini, Senior Application Scientist
Introduction: The Significance of the this compound Scaffold
The piperidine ring is a cornerstone of medicinal chemistry, serving as a fundamental heterocyclic system in a vast array of pharmaceuticals.[1][2] Its derivatives are integral to drugs across numerous therapeutic areas, including oncology, virology, and neurology.[1][2] Within this broad class, the this compound scaffold represents a critical pharmacophore, particularly in the development of analgesic and anti-inflammatory agents.[3][4]
This guide focuses on a prominent member of this family, N-(2,6-Dimethylphenyl)this compound , a versatile compound that serves as a key intermediate in pharmaceutical synthesis and a significant metabolite of widely used local anesthetics.[3][5] Its structural relationship to drugs like bupivacaine and ropivacaine makes it a subject of considerable interest for researchers in drug development, medicinal chemistry, and organic synthesis.[3] We will explore its chemical identity, synthesis, applications, and safety considerations, providing a comprehensive resource for scientific professionals. This document distinguishes between the racemic mixture and its specific stereoisomers, which often exhibit distinct biological activities and properties.[6]
Part 1: Core Chemical Identity and Physicochemical Properties
N-(2,6-Dimethylphenyl)this compound exists as a racemic mixture and as individual enantiomers, primarily the (S)-enantiomer, which is of significant pharmaceutical relevance. It is crucial to distinguish between these forms, as their chemical and biological properties can differ.
-
Racemic N-(2,6-Dimethylphenyl)this compound: Also known by its synonym, N-Desbutyl Bupivacaine, this is a major metabolite of the local anesthetic Bupivacaine.[3][5][7]
-
(S)-N-(2,6-Dimethylphenyl)this compound: This enantiomer is known as N-Despropyl Ropivacaine and is recognized as Ropivacaine Impurity B in the European Pharmacopoeia (PhEur).[4]
The core chemical structure is depicted below:
Caption: General Structure of N-(2,6-Dimethylphenyl)this compound.
Physicochemical Data Summary
The following table summarizes the key quantitative data for the racemic and (S)-enantiomeric forms of the compound.
| Property | Racemic Form | (S)-Enantiomer | References |
| CAS Number | 15883-20-2 | 27262-40-4 | [3][5][7] |
| Molecular Formula | C₁₄H₂₀N₂O | C₁₄H₂₀N₂O | [3] |
| Molecular Weight | 232.33 g/mol | 232.33 g/mol | [3] |
| Appearance | White to almost white crystalline powder | White to off-white crystalline powder | [3][4] |
| Melting Point | 114 - 118 °C | 129 - 133 °C | [3][4][7] |
| Boiling Point | ~392.3 °C at 760 mmHg | ~392 °C (Lit.) | [4][5] |
| Purity | ≥ 98% (HPLC) | >98.0% (HPLC) | [3] |
| Specific Optical Rotation | Not Applicable | +47° to +51° (c=1, 1mol/L HCl) | [4] |
| Storage Conditions | 2 - 8 °C | Room Temperature | [3][4] |
| PubChem ID | 115282 | 115282 | [3][4] |
| MDL Number | MFCD01701244 | MFCD09038786 | [3] |
Part 2: Synthesis and Reaction Mechanisms
The synthesis of N-(2,6-dimethylphenyl)this compound is a critical process for its use as a pharmaceutical intermediate. A common and efficient method involves the amidation of a piperidine-2-carboxylic acid derivative with 2,6-dimethylaniline.[8]
Causality in Experimental Design
The choice of synthetic route is driven by the need for high yield, purity, and cost-effectiveness, especially for industrial-scale production.[8] The process typically begins with the activation of the carboxylic acid group of 2-piperidinecarboxylic acid. This is necessary because carboxylic acids are generally not reactive enough to form an amide bond directly with an aniline under mild conditions. Activation is usually achieved by converting the carboxylic acid into a more reactive acyl halide (e.g., an acyl chloride). This intermediate is highly electrophilic and readily reacts with the nucleophilic nitrogen of 2,6-dimethylaniline to form the desired amide bond. The final neutralization step is crucial to deprotonate the product and facilitate its isolation as a free base.
General Synthesis Workflow
Caption: Generalized workflow for the synthesis of N-(2,6-dimethylphenyl)this compound.
Detailed Experimental Protocol
The following protocol is a representative synthesis based on established methods.[8]
Objective: To synthesize N-(2,6-dimethylphenyl)this compound with a high yield (>85%).
Materials:
-
2-Piperidinecarboxylic acid
-
Concentrated Hydrochloric Acid (HCl)
-
Halogenating agent (e.g., Thionyl chloride, SOCl₂)
-
2,6-Dimethylaniline (2,6-xylidine)
-
An appropriate solvent (e.g., Dichloromethane, DCM)
-
A suitable base for neutralization (e.g., Sodium hydroxide, NaOH)
Procedure:
-
Salification: In a reaction vessel, 2-piperidinecarboxylic acid is reacted with concentrated hydrochloric acid. The mixture is refluxed to form the hydrochloride salt. This step protects the piperidine nitrogen and improves handling.
-
Activation (Halogenation): The resulting salt is treated with a halogenating agent, such as thionyl chloride, under controlled temperature conditions. This converts the carboxylic acid group into a highly reactive acyl chloride intermediate. The reaction is typically performed in an inert solvent.
-
Amidation: The activated acyl chloride is then reacted with 2,6-dimethylaniline. The aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride to form the amide linkage. This step is usually carried out at a low temperature to control the reaction's exothermicity.
-
Neutralization and Isolation: After the reaction is complete, the mixture is neutralized with an aqueous alkali solution (e.g., NaOH). This deprotonates the piperidine nitrogen and any excess acid, allowing the final product to precipitate or be extracted.
-
Purification: The crude product is collected, typically by filtration, and then purified. Purification can be achieved through recrystallization from a suitable solvent to obtain the final product with high purity and a melting point of approximately 118-120 °C.[8]
This self-validating protocol ensures high yield and purity, which can be confirmed by standard analytical techniques such as HPLC for purity assessment and melting point determination.
Part 3: Applications in Drug Discovery and Development
The this compound scaffold is a privileged structure in medicinal chemistry due to its favorable physicochemical properties and its ability to form key interactions with biological targets.[6]
1. Intermediate in Pharmaceutical Synthesis
The primary application of N-(2,6-dimethylphenyl)this compound is as a key intermediate and building block in the synthesis of pharmaceuticals.[3][4] Its structural similarity to local anesthetics makes it an essential starting point or reference compound in the development of new analgesics and anti-inflammatory medications.[3] Researchers can modify its structure to enhance efficacy, improve safety profiles, or alter pharmacokinetic properties.[3]
2. Neuroscience Research
This compound is utilized in neuroscience to study neurotransmitter systems and their modulation.[3] Its relationship to channel-blocking anesthetics makes it a useful tool for investigating the mechanisms of action of potential treatments for neurological disorders and for understanding mood and cognition.[3]
3. Development of Novel Therapeutic Agents
The core structure is not limited to anesthetics. Research has shown that piperidine carboxamide derivatives can be potent and selective inhibitors of various enzymes.
-
Anti-malarial Agents: Piperidine carboxamides have been identified as potent, reversible, and species-selective inhibitors of the Plasmodium falciparum proteasome, a key target for anti-malarial drugs.[9] These compounds bind to a non-conserved pocket, offering a pathway to develop new treatments with a low propensity for resistance.[9]
-
Calpain Inhibitors: Derivatives of piperidine carboxamide have been synthesized and evaluated as inhibitors of calpain, a cysteine protease.[10] Certain keto amide derivatives showed high potency (Ki values as low as 9 nM) and selectivity over related proteases, indicating potential as anticonvulsant agents.[10]
4. Chiral Scaffolds in Drug Design
The introduction of chirality at the 2-position of the piperidine ring is a critical strategy in modern drug design.[6] Using a specific enantiomer, such as (S)-N-(2,6-dimethylphenyl)this compound, can lead to:
-
Enhanced Biological Activity and Selectivity: Chiral molecules can fit more precisely into the asymmetric binding sites of biological targets like enzymes and receptors.[6]
-
Improved Pharmacokinetic Properties: Stereochemistry can influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Reduced Toxicity: Often, the desired therapeutic effect resides in one enantiomer, while the other may be inactive or contribute to side effects.[6]
Part 4: Safety, Handling, and Regulatory Information
Working with N-(2,6-dimethylphenyl)this compound and related piperidine derivatives requires adherence to strict safety protocols.
Hazard Identification
Based on available data for related compounds and the parent piperidine structure, the following hazards should be considered:
-
Toxicity: The compound is classified as toxic if swallowed.[5]
-
Irritation: Like many amine-containing compounds, it may cause skin, eye, and respiratory irritation.[11]
-
Flammability: The parent compound, piperidine, is a highly flammable liquid.[12][13] While the carboxamide derivative is a solid, appropriate care should be taken with solvents during synthesis and handling.
GHS Hazard and Precautionary Statements
The following GHS information is associated with N-(2,6-Dimethylphenl)-2-Piperidine Carboxamide (CAS: 15883-20-2):[5]
-
Signal Word: Danger
-
Hazard Statements: H301 (Toxic if swallowed)
-
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.[13]
-
P270: Do not eat, drink or smoke when using this product.[13]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[13]
-
P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[13]
-
P405: Store locked up.
-
P501: Dispose of contents/container to an approved waste disposal plant.
-
Recommended Handling Procedures
-
Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[12][14] Eyewash stations and safety showers should be readily accessible.[11]
-
Personal Protective Equipment (PPE):
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[3][11]
References
-
N-(2,6-Dimethylphenyl)this compound. Chem-Impex. [Link]
-
CAS#:15883-20-2 | N-(2,6-Dimethylphenl)-2-Piperidine Carboxamide. Chemsrc. [Link]
-
(S)-N-(2,6-Dimethylphenyl)this compound. Chem-Impex. [Link]
-
(S)-piperidine-2-carboxamide. PubChem. [Link]
-
Lawong, A. et al. (2023). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology. [Link]
- Synthesis of 1-N-(2,6-dimethyl phenyl)-2-piperidinecarboxamide.
-
Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. [Link]
-
Abdelshaheed, M. M. et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences. [Link]
-
Lubisch, W. et al. (2000). Synthesis and biological evaluation of novel piperidine carboxamide derived calpain inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
(2S)-1-butyl-N-(2,6-dimethylphenyl)this compound Hydrochloride SDS. XiXisys. [Link]
-
Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]
-
Safety Data Sheet: Piperidine. Carl ROTH. [Link]
-
Application of Chiral Piperidine Scaffolds in Drug Design. ChemRxiv. [Link]
-
Piperidine (YMDB01338). Yeast Metabolome Database. [Link]
-
Synthesis and diversity analysis of lead discovery piperazine-2-carboxamide libraries. GSK. [Link]
-
Understanding Piperidine: Properties, Uses, and Safety Precautions. Oreate AI Blog. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. CAS#:15883-20-2 | N-(2,6-Dimethylphenl)-2-Piperidine Carboxamide | Chemsrc [chemsrc.com]
- 6. thieme-connect.de [thieme-connect.de]
- 7. N-(2,6-Dimethylphenyl)this compound | 15883-20-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. CN102558030A - Synthesis of 1-N-(2,6-dimethyl phenyl)-2-piperidinecarboxamide - Google Patents [patents.google.com]
- 9. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of novel piperidine carboxamide derived calpain inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
- 12. Understanding Piperidine: Properties, Uses, and Safety Precautions - Oreate AI Blog [oreateai.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 27262-48-2 Name: (2S)-1-butyl-N-(2,6-dimethylphenyl)this compound Hydrochloride (2S)-1-butyl-N-(2,6-dimethylphenyl)this compound hydrochloride [xixisys.com]
The Piperidine Scaffold: A Privileged Structure in Modern Anticancer Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The piperidine ring, a ubiquitous nitrogen-containing heterocycle, stands as a cornerstone in the architecture of numerous natural products and synthetic pharmaceuticals.[1] Its conformational flexibility and ability to engage in diverse molecular interactions have rendered it a "privileged scaffold" in medicinal chemistry, particularly in the relentless pursuit of novel anticancer therapeutics.[2] This technical guide provides a comprehensive exploration of the anticancer properties of piperidine derivatives, delving into their multifaceted mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies pivotal for their evaluation. We will dissect key signaling pathways modulated by these compounds, present detailed protocols for essential in vitro assays, and highlight clinically relevant examples, offering a robust resource for professionals engaged in oncology drug discovery and development.
Introduction: The Significance of the Piperidine Moiety in Oncology
Piperidine, a simple six-membered heterocyclic amine, is a recurring motif in a vast array of biologically active molecules.[3] Its presence is not merely incidental; the piperidine ring's stereochemistry and its capacity to serve as a versatile scaffold for functionalization allow for the precise spatial orientation of pharmacophoric groups, enabling potent and selective interactions with biological targets.[4] In the realm of oncology, piperidine derivatives have demonstrated remarkable efficacy against a spectrum of cancers, including breast, prostate, lung, colon, and ovarian cancers.[3] Their therapeutic potential is underscored by their inclusion in the structures of established anticancer agents like vinblastine and the modern targeted therapy, niraparib.[1][5] This guide aims to provide an in-depth, technical overview of the critical aspects of piperidine-based anticancer drug discovery, from mechanistic understanding to practical experimental execution.
Mechanisms of Anticancer Action: A Multi-pronged Assault on Malignancy
Piperidine derivatives exert their anticancer effects through a variety of mechanisms, often targeting multiple cellular processes simultaneously. This pleiotropic activity is a key attribute that makes them attractive candidates for further development.
Induction of Apoptosis: Orchestrating Programmed Cell Death
A primary mechanism by which many piperidine derivatives eliminate cancer cells is through the induction of apoptosis. This is often achieved by targeting key players in the intrinsic and extrinsic apoptotic pathways. For instance, certain derivatives have been shown to upregulate the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2, thereby shifting the cellular balance towards cell death.[3] This disruption of mitochondrial membrane potential leads to the release of cytochrome c and the subsequent activation of the caspase cascade, culminating in apoptosis.[3] A notable example is compound 17a, which induces apoptosis in prostate cancer cells by modulating the levels of Bax and Bcl-2.[3]
Modulation of Key Signaling Pathways
The aberrant activation of signaling pathways is a hallmark of cancer, and piperidine derivatives have been shown to effectively target these dysregulated networks.
The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is a common event in many cancers.[6] Piperidine-based compounds have been developed as potent inhibitors of key kinases within this pathway, such as Akt (Protein Kinase B).[7] By blocking the phosphorylation and subsequent activation of Akt, these derivatives can halt the downstream signaling cascade that promotes cancer cell proliferation and survival.[6][8]
Signaling Pathway Diagram: PI3K/Akt Inhibition by Piperidine Derivatives
Caption: Inhibition of the PI3K/Akt signaling pathway by piperidine derivatives.
Nuclear factor-kappa B (NF-κB) is a family of transcription factors that play a pivotal role in inflammation, immunity, and cancer by regulating the expression of genes involved in cell proliferation and survival.[9] Constitutive activation of the NF-κB pathway is a common feature in many tumors. Piperidine derivatives have been identified that can inhibit NF-κB signaling, thereby suppressing the expression of its target genes and leading to decreased cancer cell viability.[3]
Signaling Pathway Diagram: NF-κB Inhibition by Piperidine Derivatives
Caption: Inhibition of the NF-κB signaling pathway by piperidine derivatives.
Tubulin Polymerization Inhibition
The microtubule network is essential for maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division.[9] Piperidine derivatives, acting as tubulin polymerization inhibitors, can disrupt this dynamic process. By binding to tubulin, they prevent its assembly into microtubules, leading to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[10] This mechanism is shared by the well-known piperidine-containing natural product, vinblastine.[11]
Diagram: The Dynamics of Microtubule Polymerization and Inhibition
Caption: Inhibition of microtubule polymerization by piperidine derivatives.
PARP Inhibition and Synthetic Lethality
Poly(ADP-ribose) polymerase (PARP) enzymes are crucial for the repair of single-strand DNA breaks.[12] In cancers with mutations in the BRCA1 or BRCA2 genes, which are essential for homologous recombination-mediated double-strand break repair, the inhibition of PARP creates a state of "synthetic lethality."[12] The accumulation of unrepaired DNA damage leads to cell death. The clinically approved anticancer drug niraparib, which features a piperidine ring, is a potent PARP inhibitor.[5] The development of piperidine-based PARP inhibitors represents a significant advancement in targeted cancer therapy.[13]
Structure-Activity Relationship (SAR) Studies: Designing Potent and Selective Inhibitors
The anticancer activity of piperidine derivatives is highly dependent on their chemical structure. SAR studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties.
-
Substitution on the Piperidine Ring: The position and nature of substituents on the piperidine ring can dramatically influence biological activity. For example, introducing specific groups at the 2-position of the piperidine ring has been shown to enhance aqueous solubility.
-
N-Substituents: The substituent on the piperidine nitrogen is a key determinant of activity. In a series of vindoline-piperazine conjugates, derivatives with N-[4-(trifluoromethyl)benzyl] and N-bis(4-fluorophenyl)methyl substituents on the piperazine ring displayed the most potent antiproliferative activity.[11]
-
Linker Moiety: When the piperidine ring is part of a larger molecule, the nature of the linker connecting it to other pharmacophores is critical. In the development of dual PARP/NAMPT inhibitors, a piperidine-sulfone-benzyl linker was found to be optimal for achieving potent dual inhibition.[14]
Essential Experimental Protocols for Evaluation
The preclinical evaluation of piperidine derivatives relies on a suite of robust in vitro assays to determine their cytotoxic and mechanistic properties.
Cell Viability and Cytotoxicity Assays
These assays are the first step in assessing the anticancer potential of a compound.
The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[15] The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol for MTT Assay:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.[16]
-
Compound Treatment: Treat the cells with various concentrations of the piperidine derivative and incubate for a specified period (e.g., 72 hours).[16]
-
MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well.[16]
-
Incubation: Incubate the plate for 1.5 hours at 37°C.[16]
-
Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 492 nm using a microplate reader.[16]
The SRB assay is a colorimetric assay based on the binding of the anionic dye sulforhodamine B to basic amino acid residues of cellular proteins under acidic conditions.[14] The amount of bound dye is proportional to the total cellular protein mass, which correlates with cell number.
Step-by-Step Protocol for SRB Assay:
-
Cell Seeding and Treatment: Seed and treat cells in a 96-well plate as described for the MTT assay.
-
Cell Fixation: After the treatment period, fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.[17]
-
Washing: Wash the plates four times with slow-running tap water to remove the TCA.[17]
-
SRB Staining: Add 100 µL of 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[17]
-
Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB.[17]
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.[17]
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.[17]
Experimental Workflow: Cell Viability Assays
Caption: Workflow for assessing cell viability using MTT and SRB assays.
Apoptosis Assays
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.
Step-by-Step Protocol for Annexin V/PI Staining:
-
Cell Culture and Treatment: Culture and treat cells with the piperidine derivative as desired.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer.
-
Staining: Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
Cell Migration Assays
This assay assesses the ability of a cell population to migrate and close a "wound" created in a confluent monolayer.[11]
Step-by-Step Protocol for Wound Healing Assay:
-
Create a Confluent Monolayer: Seed cells in a culture plate and grow them to 70-80% confluence.[11]
-
Create the Wound: Create a scratch in the cell monolayer using a sterile pipette tip.
-
Wash: Gently wash the cells with PBS to remove detached cells and debris.
-
Add Treatment: Add fresh medium containing the piperidine derivative at the desired concentration.
-
Image Acquisition: Capture images of the wound at time zero and at subsequent time points (e.g., every 6-12 hours).
-
Data Analysis: Measure the width of the wound at different time points to quantify the rate of cell migration.
Quantitative Data on Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected piperidine derivatives against various human cancer cell lines, expressed as GI50 (50% growth inhibition) or IC50 (50% inhibitory concentration) values.
| Compound ID | Cancer Cell Line | Assay Type | GI50 / IC50 (µM) | Reference |
| Compound 1 | PC-3 (Prostate) | SRB | 6.3 | [4] |
| Compound 25 | PC-3 (Prostate) | SRB | 6.4 | [4] |
| RAJI | MDA-MB-231 (Breast) | MTT | 20 µg/mL | [18] |
| RAJI | MDA-MB-468 (Breast) | MTT | 25 µg/mL | [18] |
| Piperine | KB (Oral Squamous) | Not Specified | Effective at 100-200 | [3] |
| 10c (Dual PARP/NAMPT Inhibitor) | Not Specified | Enzyme Assay | PARP1 IC50: 0.0011 | [14] |
| 10c (Dual PARP/NAMPT Inhibitor) | Not Specified | Enzyme Assay | NAMPT IC50: 0.015 | [14] |
Clinical Significance and Future Perspectives
The clinical relevance of the piperidine scaffold is firmly established with the approval of drugs like niraparib for the treatment of ovarian cancer.[5] The success of such agents highlights the therapeutic potential of targeting DNA repair pathways with piperidine-based inhibitors. Furthermore, the diverse mechanisms of action of piperidine derivatives suggest their potential application in combination therapies to overcome drug resistance and enhance therapeutic efficacy.
The future of piperidine-based anticancer drug discovery lies in the rational design of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles. The exploration of new targets, such as the tumor microenvironment and cancer stem cells, will undoubtedly open new avenues for the development of next-generation piperidine-containing therapeutics.[3][19] The continued application of advanced synthetic methodologies and a deeper understanding of the complex biology of cancer will ensure that the piperidine scaffold remains a central and invaluable component in the armamentarium against this devastating disease.
References
-
Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (n.d.). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]
-
Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. (n.d.). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]
-
Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (2024). MDPI. Retrieved January 24, 2026, from [Link]
-
Chemical structures of anticancer piperidine derivatives. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Application of Chiral Piperidine Scaffolds in Drug Design. (2023). Thieme Connect. Retrieved January 24, 2026, from [Link]
-
PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. (n.d.). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]
-
In Silico Studies of Piperidine Derivatives as Protein Kinase B Inhibitors through 3D-QSAR, Molecular Docking and Molecular Dynamics Simulation. (2022). Bentham Science. Retrieved January 24, 2026, from [Link]
- US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof. (n.d.). Google Patents.
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed. Retrieved January 24, 2026, from [Link]
-
Design, synthesis, biological evaluation of novel piperidine-based derivatives as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]
-
Role of the NFκB-signaling pathway in cancer. (n.d.). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]
-
Targeting the PI3K signaling pathway in cancer. (n.d.). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]
-
MTT (Assay protocol). (2023). Protocols.io. Retrieved January 24, 2026, from [Link]
-
Piperine as a Potential Anti-cancer Agent: A Review on Preclinical Studies. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]
-
NF‐κB signaling in inflammation and cancer. (n.d.). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]
-
SRB assay for measuring target cell killing V.1. (2023). Protocols.io. Retrieved January 24, 2026, from [Link]
-
Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. (2025). Northwestern Medical Journal. Retrieved January 24, 2026, from [Link]
-
Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib. (n.d.). ACS Publications. Retrieved January 24, 2026, from [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved January 24, 2026, from [Link]
-
A summary of PARP inhibitor's mechanism of action. On the top is a PARP... (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Structure, polymerization and depolymerization of microtubules. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Novel piperidine derivatives as colchicine binding site inhibitors induce apoptosis and inhibit epithelial-mesenchymal transition against prostate cancer PC3 cells. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]
-
How to do Wound Healing (Scratch) Assay for Cell Migration Analysis. (2025). Retrieved January 24, 2026, from [Link]
-
PI3K-AKT Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved January 24, 2026, from [Link]
-
Cell Viability Assays. (2013). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]
-
Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K... (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
-
NF-κB signaling pathway in cancer stem cells. The top of the diagram... (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Wound Healing and Migration Assays. (n.d.). ibidi. Retrieved January 24, 2026, from [Link]
-
Synthesis of niraparib (XXXII). (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
-
MICROTUBULE POLYMERIZATION DYNAMICS. (n.d.). Annual Reviews. Retrieved January 24, 2026, from [Link]
-
What is a PARP Inhibitor? | Dana-Farber Cancer Institute | Science Illustrated. (2016). YouTube. Retrieved January 24, 2026, from [Link]
- CN107235957A - A kind of synthetic method for preparing Niraparib. (n.d.). Google Patents.
-
Overview of the wound healing assay preparation protocols. (A)... (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
-
NF-κB. (n.d.). Wikipedia. Retrieved January 24, 2026, from [Link]
-
Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. (n.d.). ACS Publications. Retrieved January 24, 2026, from [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. (2020). RSC Publishing. Retrieved January 24, 2026, from [Link]
-
Tubulin depolymerization may be an ancient biological motor. (n.d.). National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]
-
The NF-kB Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved January 24, 2026, from [Link]
-
Emerging Strategies for Targeting Angiogenesis and the Tumor Microenvironment in Gastrointestinal Malignancies: A Comprehensive Review. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]
-
GI50 values (μM) of compounds 17, 20, 22-25, 28, 29, and 31 against 60... (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Anti-cancer agents with reactive species: piperidine, morpholine, aniline, and antipyrine[20][21][22]. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Recent advancement of piperidine moiety in treatment of cancer- A review. (2018). PubMed. Retrieved January 24, 2026, from [Link]
-
The pharmacological properties of piperine and piperidine against cancer comparing their molecular mechanisms and involved pathways. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
-
(PDF) Piperidine nucleus in the field of drug discovery. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
Sources
- 1. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 2. Recent advancement of piperidine moiety in treatment of cancer- A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof - Google Patents [patents.google.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. benthamdirect.com [benthamdirect.com]
- 8. researchgate.net [researchgate.net]
- 9. Microtubule - Wikipedia [en.wikipedia.org]
- 10. Piperine as a Potential Anti-cancer Agent: A Review on Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. med.virginia.edu [med.virginia.edu]
- 12. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis, biological evaluation of novel piperidine-based derivatives as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. MTT (Assay protocol [protocols.io]
- 17. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. mcb.berkeley.edu [mcb.berkeley.edu]
Methodological & Application
Application Note: Structural Elucidation of Piperidine-2-carboxamide using ¹H and ¹³C NMR Spectroscopy
Introduction
Piperidine-2-carboxamide is a key heterocyclic scaffold found in numerous pharmacologically active compounds and natural products. Its rigid, chair-like conformation and the presence of both hydrogen bond donor and acceptor groups make it a valuable building block in medicinal chemistry and drug development. Accurate structural confirmation and purity assessment are paramount in the synthesis and application of such molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation of organic molecules in solution.[1][2][3] This application note provides a detailed guide to the acquisition and interpretation of one-dimensional ¹H and ¹³C NMR spectra of this compound, intended for researchers, scientists, and professionals in the field of drug development.
Predicted ¹H and ¹³C NMR Spectral Data
Due to the chiral center at the C2 position, the protons on the piperidine ring are diastereotopic and are expected to show complex splitting patterns. The following tables provide predicted chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) for this compound. These predictions are based on the analysis of structurally related compounds, including piperidine and piperidine-2-carboxylic acid.[4][5] The spectra are typically recorded in deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), and chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H2 | 3.2 - 3.4 | dd | J = ~10, ~4 |
| H6eq | 2.9 - 3.1 | dt | J = ~12, ~3 |
| H6ax | 2.5 - 2.7 | t | J = ~12 |
| H3eq | 1.9 - 2.1 | m | |
| H3ax | 1.3 - 1.5 | m | |
| H4eq, H4ax | 1.5 - 1.7 | m | |
| H5eq, H5ax | 1.4 - 1.6 | m | |
| NH (amine) | 1.8 - 2.5 | br s | |
| NH₂ (amide) | 7.0 - 7.5, 5.5 - 6.0 | br s, br s |
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (amide) | 175 - 178 |
| C2 | 58 - 62 |
| C6 | 45 - 48 |
| C4 | 25 - 28 |
| C3 | 23 - 26 |
| C5 | 22 - 25 |
Experimental Protocol: NMR Data Acquisition
This section outlines a standardized protocol for the preparation of a this compound sample and the subsequent acquisition of high-quality ¹H and ¹³C NMR spectra.
Materials and Equipment
-
This compound sample
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆) with 0.03% (v/v) TMS
-
High-quality 5 mm NMR tubes[6]
-
Pipettes and vials
-
Vortex mixer
-
NMR spectrometer (e.g., 400 MHz or higher)
Sample Preparation Workflow
Caption: Workflow for NMR sample preparation and data acquisition.
Step-by-Step Methodology
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the this compound sample for ¹H NMR analysis. For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.[7][8]
-
Dissolution: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a small, clean vial. The choice of solvent is critical; it must dissolve the sample completely and have a deuterium signal for the spectrometer to lock onto.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube. To avoid signal distortion from solid particles, it is good practice to filter the solution through a small plug of glass wool placed in the pipette.[6]
-
Capping and Mixing: Securely cap the NMR tube to prevent solvent evaporation. Ensure the sample is homogeneous by gently vortexing the tube.
-
Spectrometer Setup: Insert the NMR tube into a spinner turbine and place it in the NMR magnet.
-
Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium resonance of the solvent. This step compensates for any drift in the magnetic field. Subsequently, the magnetic field is shimmed to maximize its homogeneity across the sample volume, which is crucial for obtaining sharp, well-resolved NMR signals.
-
Data Acquisition:
-
¹H NMR: Acquire the proton spectrum. Typically, 16 to 64 scans are sufficient for a sample of this concentration.
-
¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of the ¹³C isotope (1.1%), a larger number of scans (from several hundred to several thousand) is usually required to achieve an adequate signal-to-noise ratio.[9]
-
-
Data Processing: The raw data (Free Induction Decay, FID) is processed by applying a Fourier transform to convert the time-domain signal into a frequency-domain spectrum. This is followed by phase correction, baseline correction, and integration of the signals to obtain the final, interpretable spectrum.
Results and Discussion: Spectral Interpretation
The acquired ¹H and ¹³C NMR spectra should be analyzed to confirm the structure of this compound.
Caption: Structure of this compound with key atoms for NMR assignment.
¹H NMR Spectrum Analysis
-
Amide Protons (NH₂): Two broad singlets are expected for the amide protons, typically in the downfield region (δ 7.0-7.5 and 5.5-6.0 ppm), due to restricted rotation around the C-N bond. Their chemical shift can be sensitive to concentration and temperature.
-
Amine Proton (NH): A broad singlet corresponding to the amine proton is expected between δ 1.8 and 2.5 ppm. This signal can be confirmed by a D₂O exchange experiment, where the peak disappears upon addition of a drop of D₂O.
-
H2 Proton: The proton at the C2 position, being adjacent to the electron-withdrawing carboxamide group, will be deshielded and is expected to appear as a doublet of doublets (dd) around δ 3.2-3.4 ppm.
-
H6 Protons: The two protons at the C6 position are diastereotopic. The equatorial proton (H6eq) is typically deshielded relative to the axial proton (H6ax) and will likely appear as a doublet of triplets (dt), while the axial proton will be a triplet (t).
-
Ring Protons (H3, H4, H5): The remaining methylene protons on the piperidine ring will produce a complex, overlapping multiplet region between δ 1.3 and 2.1 ppm. Two-dimensional NMR techniques, such as COSY and HSQC, can be employed for unambiguous assignment of these protons.
¹³C NMR Spectrum Analysis
-
Carbonyl Carbon (C=O): The carbon of the amide carbonyl group will be the most deshielded signal in the spectrum, appearing in the range of δ 175-178 ppm.[10]
-
C2 Carbon: The carbon bearing the carboxamide group will be found around δ 58-62 ppm.
-
C6 Carbon: The C6 carbon, adjacent to the nitrogen atom, is expected to resonate at approximately δ 45-48 ppm.[11]
-
C3, C4, and C5 Carbons: The remaining ring carbons will appear in the upfield region of the spectrum, typically between δ 22 and 28 ppm.[12]
Conclusion
This application note provides a comprehensive guide for the structural characterization of this compound using ¹H and ¹³C NMR spectroscopy. By following the detailed protocol for sample preparation and data acquisition, and utilizing the provided spectral predictions for interpretation, researchers can confidently verify the structure and purity of their synthesized compounds. For more complex molecules or for unambiguous assignment of all signals, advanced 2D NMR experiments are recommended.
References
-
Parthiban, P., et al. (2008). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(1), 11-24. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Available at: [Link]
-
Yeast Metabolome Database. (n.d.). Piperidine (YMDB01338). Available at: [Link]
-
Al-Rawi, J. M. A., Flamerz, S., & Khuthier, A. H. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395. Available at: [Link]
-
Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Available at: [Link]
-
Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. Available at: [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available at: [Link]
-
UConn Health. (2016, November 29). Basics of NMR Spectroscopy. Available at: [Link]
-
ResearchGate. (n.d.). List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. Available at: [Link]
-
KPU Pressbooks. (n.d.). 6.5 NMR Theory and Experiment – Organic Chemistry I. Available at: [Link]
-
Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. Available at: [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Available at: [Link]
-
University College London Faculty of Mathematical & Physical Sciences. (n.d.). Sample Preparation. Available at: [Link]
-
Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy. Available at: [Link]
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Available at: [Link]
-
Small molecule NMR sample preparation. (2023, August 29). Available at: [Link]
-
Oregon State University. (n.d.). 1H NMR Chemical Shift. Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 6.5 NMR Theory and Experiment – Organic Chemistry I [kpu.pressbooks.pub]
- 3. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 4. rsc.org [rsc.org]
- 5. Piperidine(110-89-4) 13C NMR spectrum [chemicalbook.com]
- 6. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. NMR Spectroscopy [www2.chemistry.msu.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
Solid-Phase Synthesis of Piperidine-2-Carboxamide Libraries: An Application Note and Detailed Protocol
Introduction: The Significance of the Piperidine-2-Carboxamide Scaffold in Drug Discovery
The piperidine ring is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals, valued for its conformational rigidity and its ability to present substituents in well-defined three-dimensional orientations.[1][2] When functionalized at the 2-position with a carboxamide, the resulting this compound scaffold becomes a privileged structure in medicinal chemistry. This core element provides a versatile platform for creating diverse molecular libraries, enabling the exploration of vast chemical space in the quest for novel therapeutic agents.[3] The introduction of chiral piperidine scaffolds can significantly modulate physicochemical properties, enhance biological activity and selectivity, improve pharmacokinetic profiles, and reduce toxicity.[4]
Solid-phase synthesis (SPS) offers a powerful and efficient methodology for the construction of such libraries.[5] By anchoring the initial building block to an insoluble polymer support, reagents and by-products can be easily removed by simple filtration and washing steps, thus streamlining the synthetic process and facilitating automation.[6] This application note provides a comprehensive guide to the solid-phase synthesis of this compound libraries, detailing the underlying principles, experimental protocols, and critical considerations for successful library generation.
Guiding Principles of the Solid-Phase Approach
The solid-phase synthesis of this compound libraries hinges on the principles of orthogonal protection group strategies, typically the Fmoc/tBu approach, which is widely used in solid-phase peptide synthesis (SPPS).[5][7] This strategy allows for the selective removal of protecting groups at different stages of the synthesis without affecting other protected functionalities or the linkage to the solid support.
Key Components of the Synthetic Strategy:
-
Solid Support: A polymeric resin, such as Wang resin, serves as the insoluble support onto which the first building block is anchored.[7] The choice of resin is critical as it dictates the nature of the C-terminal functionality of the final product.
-
Linker: A chemical moiety that connects the initial building block to the solid support. The linker must be stable throughout the synthesis but cleavable under specific conditions at the final step to release the desired product.
-
Protecting Groups: Temporary protecting groups, such as the 9-fluorenylmethoxycarbonyl (Fmoc) group, are used to protect the amine functionality of the piperidine scaffold during coupling reactions. These are typically removed by a mild base like piperidine.[8][9] Permanent protecting groups, such as the tert-butyl (tBu) group, are used for side-chain protection and are removed concomitantly with cleavage from the resin using a strong acid like trifluoroacetic acid (TFA).[5]
-
Coupling Reagents: Activating agents, such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), are used to facilitate the formation of the amide bond between the piperidine-2-carboxylic acid and the incoming amine.[10]
Experimental Workflow: A Visual Overview
The overall workflow for the solid-phase synthesis of a this compound library can be visualized as a cyclical process of deprotection and coupling, followed by a final cleavage step.
Caption: General workflow for the solid-phase synthesis of this compound libraries.
Detailed Protocols
Protocol 1: Resin Preparation and Loading of the First Building Block
This protocol describes the initial steps of preparing the solid support and attaching the Fmoc-protected piperidine-2-carboxylic acid.
Materials:
-
Wang Resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Fmoc-Piperidine-2-carboxylic acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Methanol (MeOH)
Procedure:
-
Resin Swelling: Place the desired amount of Wang resin in a reaction vessel and add DMF to swell the resin for at least 1 hour.[6]
-
Wash the swollen resin with DMF (3x) and then with DCM (3x).
-
Loading Solution Preparation: In a separate flask, dissolve Fmoc-Piperidine-2-carboxylic acid (2-4 equivalents relative to resin loading) and DMAP (0.1 equivalents) in DCM. Add DIC (2-4 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Loading Reaction: Add the activated Fmoc-Piperidine-2-carboxylic acid solution to the swollen resin. Agitate the mixture at room temperature for 4-16 hours.
-
Capping: To cap any unreacted hydroxyl groups on the resin, wash the resin with DCM (3x) and then treat with a solution of acetic anhydride and pyridine in DCM for 30 minutes.[11]
-
Washing: Wash the resin thoroughly with DCM (3x), DMF (3x), and finally with MeOH (3x).
-
Drying: Dry the resin under vacuum to a constant weight.
Protocol 2: Iterative Deprotection and Coupling for Library Synthesis
This protocol outlines the cyclical process of removing the Fmoc protecting group and coupling the next building block (an amine) to generate the carboxamide.
Materials:
-
Loaded Resin from Protocol 1
-
20% Piperidine in DMF (v/v)
-
DMF
-
Amine building block (R-NH2)
-
HBTU
-
N,N-Diisopropylethylamine (DIPEA)
Procedure:
-
Resin Swelling: Swell the loaded resin in DMF for at least 30 minutes.
-
Fmoc Deprotection:
-
Washing: Wash the resin thoroughly with DMF (6x) to remove all traces of piperidine.
-
Monitoring Deprotection (Optional but Recommended): Perform a qualitative test, such as the Kaiser test, to confirm the presence of free primary amines.[13] A positive test (dark blue beads) indicates successful Fmoc removal.
-
Coupling Reaction:
-
In a separate vial, pre-activate the incoming amine by dissolving the amine building block (3-5 equivalents), HBTU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF.
-
Add the activation mixture to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.[7]
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Monitoring Coupling (Optional but Recommended): Perform a Kaiser test. A negative test (colorless or yellowish beads) indicates complete coupling. If the test is positive, repeat the coupling step.
-
Library Diversification: Repeat steps 2-7 with a different amine building block to introduce diversity at the carboxamide position. For diversification at the piperidine ring nitrogen, the N-H can be functionalized (e.g., by reductive amination or acylation) after the initial loading and before the final cleavage, provided an orthogonal protecting group strategy is employed for the piperidine nitrogen.[6]
Caption: The iterative deprotection and coupling cycle for library synthesis.
Protocol 3: Cleavage and Final Product Isolation
This protocol describes the final step of cleaving the synthesized this compound from the solid support and removing any side-chain protecting groups.
Materials:
-
Dried resin-bound product
-
Trifluoroacetic acid (TFA)
-
Deionized water
-
Triisopropylsilane (TIS) (as a scavenger)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Ensure the resin is thoroughly dried.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail, for example, TFA/Water/TIS (95:2.5:2.5 v/v/v).[13]
-
Cleavage Reaction: Add the cleavage cocktail to the resin and allow the mixture to react for 2-3 hours at room temperature with occasional agitation.[11][14]
-
Filtration: Filter the resin and collect the filtrate containing the cleaved product.
-
Resin Washing: Wash the resin with a small amount of fresh TFA (2x) and combine the filtrates.
-
Precipitation: Add the combined filtrate to a 10-fold volume of cold diethyl ether to precipitate the crude product.
-
Isolation: Collect the precipitate by centrifugation or filtration.
-
Washing: Wash the crude product with cold diethyl ether (3x) to remove residual scavengers and TFA.
-
Drying: Dry the final product under vacuum.
Data Presentation and Quality Control
Table 1: Reagent and Condition Summary
| Step | Reagent/Condition | Purpose | Typical Quantity/Time |
| Loading | Fmoc-Piperidine-2-carboxylic acid, DIC, DMAP in DCM | Covalent attachment to resin | 2-4 eq., 4-16 h |
| Fmoc Deprotection | 20% Piperidine in DMF | Removal of Fmoc group | 2 x 15 min |
| Amide Coupling | Amine (R-NH2), HBTU, DIPEA in DMF | Formation of carboxamide bond | 3-5 eq., 1-2 h |
| Cleavage | TFA/Water/TIS (95:2.5:2.5) | Cleavage from resin and side-chain deprotection | 2-3 h |
Analytical Characterization
The purity and identity of the final library members should be confirmed using standard analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the crude and purified products.
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural elucidation of representative library members.
Troubleshooting and Expert Insights
-
Incomplete Coupling: If the Kaiser test remains positive after the coupling step, a double coupling (repeating the coupling step) is recommended.[15] For sterically hindered amines, extended reaction times or the use of alternative coupling reagents may be necessary.
-
Racemization: While the use of urethane-based protecting groups like Fmoc minimizes racemization, it is crucial to avoid prolonged activation times and the use of excessive base during coupling.[5]
-
Aggregation: During the synthesis of longer or more complex molecules, chain aggregation on the resin can hinder reagent access. The use of solvents like N-methylpyrrolidone (NMP) or the incorporation of structure-disrupting building blocks can mitigate this issue.
-
Cleavage By-products: The use of scavengers like TIS in the cleavage cocktail is essential to trap reactive carbocations generated from the cleavage of tBu-based protecting groups, thereby preventing side reactions with the product.[13]
Conclusion
The solid-phase synthesis of this compound libraries is a robust and efficient strategy for generating diverse collections of drug-like molecules. By leveraging the well-established principles of Fmoc-based solid-phase synthesis, researchers can systematically explore the structure-activity relationships of this important scaffold. The protocols and insights provided in this application note serve as a comprehensive guide for scientists and professionals in the field of drug development, enabling the successful implementation of this powerful synthetic methodology.
References
-
Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1073 - Wang Resin. Retrieved from [Link]
- Edwards, P. J., et al. (1998). Synthesis and diversity analysis of lead discovery piperazine-2-carboxamide libraries. Molecular Diversity, 3(4), 267–280.
-
Martelli, G., et al. (2021). Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Green Chemistry, 23(18), 8096–8107. Retrieved from [Link]
- Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- Palasek, S., et al. (2007). Peptide Synthesis. Bio-protocol, 2(12), e217.
- Barlos, K., et al. (1989). Synthesis of peptide amides by Fmoc-solid-phase peptide synthesis and acid labile anchor groups. International Journal of Peptide and Protein Research, 34(5), 394–398.
-
Ontores. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Retrieved from [Link]
- Gomara, M. J., & Haro, I. (2019). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). MethodsX, 6, 1146–1155.
- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Antonov, D., et al. (2022).
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. Retrieved from [Link]
- Hoogewijs, K., Deceuninck, A., & Madder, A. (2012). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. The Royal Society of Chemistry.
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
- Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis.
- Fields, G. B., & Noble, R. L. (1990). Principles and Practice of Solid-Phase Peptide Synthesis. International Journal of Peptide and Protein Research, 35(3), 161–214.
-
Aapptec Peptides. (n.d.). Cleavage from Wang Resin. Retrieved from [Link]
- Spring, D. R. (2012). DIVERSITY-ORIENTED SYNTHESIS. In P. H. Toy & Y. Lam (Eds.)
- Balakumar, C., et al. (2019). Synthesis of 2‐substituted piperidine carboxylates with different L‐amino acids …. ChemistrySelect, 4(31), 9143-9147.
- Thomas, B., et al. (2014). A facile method for monitoring solid-phase peptide synthesis and for N-terminal modification of peptides. Journal of Chemical Sciences, 126(5), 1481–1488.
- Pedersen, S. L., et al. (2021). Green Solid-Phase Peptide Synthesis: Oxyma-Triggered Spectrophotometric Monitoring of Residual Piperidine. Organic Process Research & Development, 25(10), 2294–2299.
- Chen, Q.-S., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts, 5(01), e1-e14.
- Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189.
- Smith, A. B., et al. (2011). Diversity-oriented synthesis of 2,4,6-trisubstituted piperidines via type II anion relay chemistry. Organic Letters, 13(13), 3438–3441.
- Wang, Z., et al. (2021). Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. Chemistry–An Asian Journal, 16(18), 2636–2640.
- Behrendt, R., et al. (2016). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Journal of Peptide Science, 22(1), 4-10.
- Wessjohann, L. A., & Ruijter, E. (n.d.).
- Uršič, M., et al. (2020). Cyclization of piperidine carboxamides towards final piperidin-3-yl-oxathiazol-2-ones. Arkivoc, 2020(5), 136-151.
- Galloway, W. R. J. D., et al. (2013). The Basics of Diversity-Oriented Synthesis. In A. Trabocchi (Ed.), Diversity-Oriented Synthesis: Basics and Applications in Organic Synthesis, Drug Discovery, and Chemical Biology. John Wiley & Sons, Inc.
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. ajchem-a.com [ajchem-a.com]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Greener Cleavage of Protected Peptide Fragments from Sieber Amide Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 8. Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. peptide.com [peptide.com]
- 12. rsc.org [rsc.org]
- 13. luxembourg-bio.com [luxembourg-bio.com]
- 14. peptide.com [peptide.com]
- 15. bio-protocol.org [bio-protocol.org]
Troubleshooting & Optimization
Minimizing racemization during chiral Piperidine-2-carboxamide synthesis
Technical Support Center: Chiral Piperidine-2-Carboxamide Synthesis
From the Desk of the Senior Application Scientist
Welcome to the technical support center for chiral this compound synthesis. This hub is designed for researchers, scientists, and drug development professionals navigating the complexities of stereoselective amide bond formation. Preserving the stereochemical integrity of the C2 position on the piperidine ring is paramount for pharmacological activity, and this guide provides in-depth, field-proven insights to help you troubleshoot and optimize your synthetic routes. We will delve into the causality behind common experimental challenges and offer robust, self-validating protocols to minimize racemization and ensure the highest enantiomeric purity of your target compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of racemization during the coupling of piperidine-2-carboxylic acid?
A1: The primary mechanism of racemization during the amide coupling of N-protected piperidine-2-carboxylic acid involves the abstraction of the acidic proton at the α-carbon (C2).[1][2] The process is initiated by the activation of the carboxylic acid group, which significantly increases the acidity of this α-proton. In the presence of a base, this proton can be removed to form a planar enolate or a related achiral intermediate. Subsequent re-protonation can occur from either face of the planar intermediate, leading to a mixture of both (S) and (R) enantiomers, thus eroding the enantiomeric excess (ee) of your product.[1][3] For N-acyl protected amino acids, a common pathway is through the formation of a 5(4H)-oxazolone, which readily tautomerizes to an aromatic oxazole, an achiral intermediate.[1] While piperidine-2-carboxylic acid is a cyclic secondary amino acid, if N-acylated, this pathway remains a significant risk.
Q2: My starting material, N-Boc-L-pipecolic acid, has an ee of >99%. After coupling, my product's ee has dropped to 90%. What are the most likely causes?
A2: A drop in enantiomeric excess from >99% to 90% is a significant loss of stereochemical integrity and typically points to issues within the amide coupling step itself. The most common culprits are:
-
Suboptimal Coupling Reagent/Additive Combination: Using a carbodiimide like EDC or DCC without a racemization-suppressing additive is a frequent cause.[1][4] These additives (e.g., HOAt, HOBt, OxymaPure) are crucial for trapping the highly reactive O-acylisourea intermediate to form a more stable active ester, which is less prone to racemization.[1][5][6]
-
Incorrect Base Selection or Stoichiometry: The choice and amount of base are critical.[5] Stronger bases or an excess of base can directly facilitate the deprotonation of the α-carbon.[1] Bases like triethylamine (TEA) are often more problematic than sterically hindered, weaker bases like N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine.[1]
-
Elevated Reaction Temperature: Amide coupling reactions should generally be performed at low temperatures (e.g., starting at 0 °C or even -15 °C and slowly warming to room temperature).[1] Higher temperatures accelerate the rate of racemization, often more significantly than the rate of the desired amide bond formation.
-
Prolonged Activation Time: Allowing the carboxylic acid to sit for an extended period after activation (addition of coupling reagent) but before the addition of the amine nucleophile increases the opportunity for the activated intermediate to racemize.
Troubleshooting Guide: Low Enantiomeric Excess (ee)
This section provides a systematic approach to diagnosing and solving issues of racemization in your synthesis.
Issue: My chiral HPLC analysis shows significant racemization (>5%) in my final this compound product.
Below is a troubleshooting workflow to systematically address this problem.
Caption: Impact of base selection on racemization risk.
Experimental Protocols
Protocol 1: Low-Racemization Amide Coupling using COMU
This protocol is recommended for sensitive substrates where maintaining chiral purity is the highest priority.
Materials:
-
N-Boc-(L)-Piperidine-2-carboxylic acid (1.0 eq)
-
Amine (as free base or HCl salt) (1.1 eq)
-
COMU (1.1 eq)
-
N,N-Diisopropylethylamine (DIEA) (2.2 eq if using amine HCl salt; 1.1 eq if using free amine)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add N-Boc-(L)-Piperidine-2-carboxylic acid (1.0 eq) and the amine (1.1 eq).
-
Dissolve the components in anhydrous DCM (or DMF) to a concentration of approximately 0.1 M.
-
Cool the stirred solution to 0 °C using an ice-water bath.
-
Add DIEA (appropriate equivalents) dropwise to the solution. Stir for 5 minutes.
-
In a single portion, add COMU (1.1 eq) to the reaction mixture. The solution may change color (e.g., to orange-red in the presence of DIEA). [7]6. Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-3 hours.
-
Workup: Once complete, dilute the reaction with ethyl acetate. Wash the organic layer sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Analysis: Determine the enantiomeric excess of the purified product using a validated chiral HPLC or SFC method.
Protocol 2: Chiral HPLC Analysis
A validated analytical method is essential to accurately quantify racemization.
General Method Development:
-
Obtain a Racemic Standard: Synthesize a small amount of the target amide using conditions known to cause racemization (e.g., EDC with excess TEA at room temperature) to get a 50:50 mixture of enantiomers. This is crucial for confirming peak identity and ensuring the column can resolve the enantiomers.
-
Column Screening: Screen several chiral stationary phases (CSPs). Polysaccharide-based columns (e.g., Chiralpak® IA, IB, IC) are often effective for this class of compounds. [8][9]3. Mobile Phase Optimization: Start with a standard mobile phase like Hexane/Isopropanol or Hexane/Ethanol. Vary the ratio and introduce additives like trifluoroacetic acid (TFA) for acidic compounds or diethylamine (DEA) for basic compounds to improve peak shape and resolution.
-
Validation: Once baseline separation is achieved, validate the method for linearity, precision, and accuracy. The limit of quantification (LOQ) for the undesired enantiomer should be sufficiently low (e.g., <0.1%).
References
-
Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(12), 1643-1657. [Link]
-
Han, Y., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5384. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
-
Chemistry : The Mystery of Molecules. (2020, May 8). Peptide racemization & Tautomerism: Advantage & difficulty & application of this idea for Ibuprofen. YouTube. [Link]
-
John Trant. (2021, March 12). Lecture 16 Protecting groups and racemization of Amino Acids. YouTube. [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec Peptides. [Link]
-
Zhang, Z., et al. (2021). Sustainable synthesis of long-acting local anesthetics ropivacaine and levobupivacaine under batch and continuous flow via asymmetric hydrogenation. Organic Chemistry Frontiers, 8(1), 79-84. [Link]
-
Gallou, F., et al. (2015). Amide and Peptide Bond Formation in Water at Room Temperature. Organic Letters, 17(15), 3822-3825. [Link]
-
Al-Hourani, B. J., et al. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Molecules, 27(17), 5653. [Link]
-
ResearchGate. (n.d.). Racemization pathways during amide bond formation. ResearchGate. [Link]
-
Zhang, Z., et al. (2021). Sustainable synthesis of long-acting local anesthetics ropivacaine and levobupivacaine under batch and continuous flow via asymmetric hydrogenation. Organic Chemistry Frontiers, 8, 79-84. [Link]
-
Al-Majid, A. M., et al. (2012). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Journal of the Chilean Chemical Society, 57(3), 1276-1279. [Link]
- Google Patents. (2004). US20040024021A1 - Bupivacaine enantiomers and levobupivacaine.
-
González, T., et al. (2003). Effects of levobupivacaine, ropivacaine and bupivacaine on HERG channels. British Journal of Pharmacology, 138(8), 1438-1446. [Link]
-
Iris Biotech. (n.d.). The Chemistry Behind HOAt: Activation and Coupling in Peptide Synthesis. Iris Biotech. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]
-
Coldham, I., et al. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry, 87(13), 8819-8823. [Link]
-
Al-Majid, A. M., et al. (2012). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Academia.edu. [Link]
-
Liu, G., et al. (2024). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry. [Link]
-
Wang, Y., et al. (2023). The Optimization of the Synthesis Process and the Identification of Levobupivacaine Hydrochloride. Molecules, 28(22), 7529. [Link]
-
Pirkle, W. H., & Welch, C. J. (1991). Chiral separation of heterocyclic drugs by HPLC: solute-stationary phase base-pair interactions. Journal of the American Chemical Society, 113(26), 9575-9581. [Link]
-
Kemp, D. S., et al. (1975). Racemization in peptide synthesis. A laboratory experiment for senior undergraduates. Journal of Chemical Education, 52(9), 603. [Link]
-
ResearchGate. (n.d.). Recent Advances in Asymmetric Synthesis of Chiral Amides and Peptides: Racemization-free Coupling Reagents. ResearchGate. [Link]
Sources
- 1. bachem.com [bachem.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. peptide.com [peptide.com]
- 5. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 6. nbinno.com [nbinno.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. (PDF) Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC [academia.edu]
Technical Support Center: Synthesis of N-aryl Piperidine-2-carboxamides
<
Welcome to the technical support center for the synthesis of N-aryl piperidine-2-carboxamides. This class of compounds is a significant scaffold in medicinal chemistry, appearing in numerous drug candidates and approved pharmaceuticals.[1] The central challenge in their synthesis is the formation of a robust amide bond between a piperidine-2-carboxylic acid derivative and an aryl amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common pitfalls and optimize reaction yields.
The core of this synthesis is the amide coupling reaction. While seemingly straightforward, this transformation is often plagued by issues such as low conversion, side reactions, and purification difficulties, especially when dealing with sterically hindered or electronically deactivated substrates.[2][3] This guide provides in-depth, cause-and-effect explanations and actionable troubleshooting steps in a direct question-and-answer format.
Part 1: Troubleshooting Guide for Low Yield & Reaction Failure
Low or no yield is the most common issue encountered. The problem can typically be traced back to one of three areas: inadequate activation of the carboxylic acid, poor nucleophilicity of the amine, or degradation of reagents/intermediates.
Q1: My standard coupling reaction (e.g., HATU/DIPEA or EDC/HOBt) is giving low to no product. What is the likely cause and what should I try next?
Answer: When standard, reliable coupling methods fail, it's often due to the specific electronic and steric properties of your substrates. N-aryl amines can be poorly nucleophilic, and piperidine-2-carboxylic acids can be sterically demanding.
Causality & Expert Analysis:
-
Poor Carboxylic Acid Activation: The first step of any amide coupling is the activation of the carboxylic acid to form a highly reactive intermediate (e.g., an active ester).[4] If this step is inefficient, the entire reaction will fail. The direct reaction between a carboxylic acid and an amine to form an amide requires high temperatures (>100 °C) and is often not feasible for complex molecules because an initial acid-base reaction forms a stable ammonium carboxylate salt, killing the amine's nucleophilicity.[5] Coupling reagents like HATU or EDC are used to prevent this and create a better leaving group on the carbonyl carbon.[5]
-
Low Nucleophilicity of the Aryl Amine: Aniline and its derivatives are significantly less basic (and thus less nucleophilic) than aliphatic amines. Electron-withdrawing groups on the aryl ring will further decrease nucleophilicity, making the attack on the activated ester the rate-limiting step. In some cases, even when the activated ester is confirmed to be present by LCMS, the reaction does not proceed.[6]
-
Steric Hindrance: Either the piperidine ring or substituents on the aryl amine can physically block the approach of the nucleophile to the activated carboxylic acid. This is a common issue with ortho-substituted anilines or bulky protecting groups on the piperidine nitrogen.[3]
Troubleshooting Workflow:
This decision tree can guide your optimization strategy when initial attempts fail.
Caption: Troubleshooting workflow for low-yield amide coupling.
Actionable Steps & Recommendations:
-
Step 1: Change Coupling Reagent. If EDC/HOBt fails, switch to a more potent uronium-based reagent like HATU or HBTU.[] If HATU is already failing, consider moving to an even stronger reagent like COMU, which is known for its high reactivity and compatibility with green solvents.[8]
-
Step 2: Increase Temperature. Many coupling reactions are run at room temperature out of habit. For difficult couplings, particularly with electron-poor amines, increasing the temperature to 40-60 °C (or even 80 °C with microwave heating) can significantly increase the reaction rate without causing significant degradation.[3]
-
Step 3: Convert to an Acyl Halide. For the most challenging substrates, converting the carboxylic acid to an acyl chloride (using (COCl)₂, SOCl₂) or, preferably, an acyl fluoride is a powerful strategy.[6] Acyl fluorides are more stable than acyl chlorides but highly reactive towards amines, representing an excellent compromise for difficult couplings.[3] Reagents like TFFH or BTFFH can be used for this one-pot transformation.[3]
Part 2: Addressing Side Reactions and Purity Issues
Even when the desired product is formed, side reactions can complicate purification and reduce the isolated yield. For chiral piperidine-2-carboxamides, epimerization is a critical concern.
Q2: I am observing significant epimerization at the C2 position of the piperidine ring. How can I prevent this?
Answer: Epimerization (or racemization) at the α-carbon of a carboxylic acid is a well-known side reaction during amide coupling, proceeding through an oxazolone intermediate. Minimizing it requires careful selection of reagents and conditions.
Causality & Expert Analysis:
The mechanism of epimerization involves the formation of a planar, achiral oxazolone (or azlactone) intermediate. This happens when the activated carboxylic acid is deprotonated at the α-carbon by a base. The oxazolone can then be attacked by the amine from either face, leading to a mixture of stereoisomers.
Caption: Mechanism of base-mediated epimerization via an oxazolone intermediate.
Actionable Steps & Recommendations:
-
Use Additives: The addition of 1-hydroxybenzotriazole (HOBt) or, more effectively, 1-hydroxy-7-azabenzotriazole (HOAt) is crucial.[9] These additives trap the initial activated species (e.g., the O-acylisourea from DCC/EDC) to form an active ester. This HOBt/HOAt ester is less prone to oxazolone formation than the O-acylisourea itself.
-
Choose the Right Base: Use a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA or Hünig's base). Avoid less hindered bases like triethylamine (TEA) which can more easily deprotonate the α-carbon. For very sensitive substrates, consider using a weaker base like 2,4,6-collidine or N-methylmorpholine (NMM).
-
Control Temperature: Perform the reaction at a lower temperature (e.g., 0 °C) to slow down the rate of oxazolone formation relative to the desired amidation.[10]
-
Minimize Pre-activation Time: Do not let the mixture of carboxylic acid, coupling reagent, and base stir for a long time before adding the amine. The longer the activated species exists in the presence of base, the higher the risk of epimerization. Some protocols recommend adding the amine immediately after the other reagents.[11]
-
Consider Low-Epimerization Reagents: Reagents like T3P (n-propanephosphonic acid anhydride) in combination with pyridine have been shown to facilitate amide bond formation with very low epimerization.[12][13]
Q3: My reaction is messy, and I am having trouble purifying the product from the urea byproduct (DCU/EDU). What are my options?
Answer: The formation of urea byproducts is inherent to carbodiimide reagents like DCC and EDC. While dicyclohexylurea (DCU) from DCC is often insoluble and can be filtered off, the urea from EDC (EDU) is water-soluble, which usually aids in its removal. Difficulties arise when the product itself has high water solubility or when emulsions form during aqueous workup.
Causality & Expert Analysis:
Carbodiimides activate carboxylic acids by forming an O-acylisourea intermediate. This intermediate reacts with the amine to form the amide and a urea byproduct. The high polarity and potential for hydrogen bonding of both the urea byproduct and the desired amide can make chromatographic separation challenging.
Actionable Steps & Recommendations:
-
Switch to a "Urea-Free" Method:
-
Uronium/Phosphonium Reagents: Switch to reagents like HATU, HBTU, or PyBOP. The byproducts from these reagents are typically highly water-soluble and easily removed during an aqueous workup.[8][14] This is often the simplest and most effective solution.
-
Acid Anhydride Method: Use a reagent like T3P. Its byproducts are water-soluble phosphoric acids that can be easily washed away.
-
-
Optimize Workup for EDC:
-
Acidic Wash: Perform a dilute acid wash (e.g., 1 M HCl or 5% citric acid) to protonate any remaining basic starting materials and the basic EDU byproduct, increasing their water solubility.
-
Basic Wash: Follow with a dilute basic wash (e.g., saturated NaHCO₃) to remove any unreacted carboxylic acid.
-
Solvent Choice: If your product is soluble in a less polar solvent like ethyl acetate or dichloromethane, use that for extraction. If emulsions are a problem, try adding brine (saturated NaCl solution) to the aqueous layer to break them.
-
-
Precipitation/Crystallization: If your product is a stable solid, crystallization is an excellent purification method that can often leave byproducts behind in the mother liquor.
Part 3: Reaction Optimization & Protocols
A systematic approach to optimization is key when developing a new synthesis. Screening several parameters can quickly identify a robust set of conditions.
Screening Table for Initial Reaction Optimization
When a standard protocol fails, it is efficient to screen a matrix of conditions. Below is a recommended starting point for a challenging N-aryl piperidine-2-carboxamide synthesis.
| Entry | Coupling Reagent (1.2 eq) | Additive (1.2 eq) | Base (2.5 eq) | Solvent | Temperature | Expected Outcome/Rationale |
| 1 | EDC·HCl | HOBt | DIPEA | DMF | RT | Standard baseline condition. |
| 2 | HATU | - | DIPEA | DMF | RT | More powerful uronium reagent.[15] |
| 3 | HATU | - | 2,4,6-Collidine | ACN | RT | Weaker base to check for epimerization. |
| 4 | T3P (50% in EtOAc) | - | Pyridine | DCM | 0 °C to RT | Low epimerization conditions.[12] |
| 5 | COMU | - | DIPEA | 2-MeTHF | 40 °C | High-reactivity reagent in a green solvent.[8] |
| 6 | Acyl Fluoride (via BTFFH) | - | DIPEA | DCM | 60 °C | For highly unreactive/hindered substrates.[3] |
Standard Operating Protocol: HATU-Mediated Coupling
This protocol provides a robust starting point for the synthesis of N-aryl piperidine-2-carboxamides.
Materials:
-
Piperidine-2-carboxylic acid derivative (1.0 eq)
-
Aryl amine (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the piperidine-2-carboxylic acid derivative (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Base Addition: Add DIPEA (2.5 eq) dropwise to the stirred solution. Allow the mixture to stir at 0 °C for 5-10 minutes. This is the "pre-activation" step.
-
Amine Addition: Add the aryl amine (1.1 eq), either neat or as a solution in a small amount of anhydrous DMF.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by TLC or LC-MS. Stir for 4-24 hours, or until the starting material is consumed.
-
Quenching & Workup:
-
Pour the reaction mixture into a separatory funnel containing ethyl acetate and water.
-
Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and finally, saturated aqueous NaCl (brine).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Part 4: Scale-Up Considerations
Transitioning a successful lab-scale reaction to a larger, process-scale synthesis introduces new challenges.
Q4: What are the key challenges when scaling up this amide coupling from milligrams to kilograms?
Answer: The main challenges during scale-up are cost, safety, reagent handling, heat transfer, and byproduct removal.
Expert Analysis & Recommendations:
-
Cost of Reagents: Uronium reagents like HATU and COMU are expensive, making them less suitable for large-scale industrial synthesis.[16] For process chemistry, cheaper options are preferred.
-
Recommendation: Re-evaluate simpler coupling systems. Sometimes, a reaction that is sluggish on a small scale can be driven to completion on a larger scale with longer reaction times or by using a slight excess of one reagent. Consider using T3P, which is more cost-effective, or developing a procedure using a carbodiimide like EDC, which is significantly cheaper.[16][17]
-
-
Safety & Toxicity:
-
Exotherms: Amide couplings are exothermic. On a large scale, this heat must be managed carefully to avoid runaway reactions. Ensure the reactor has adequate cooling capacity and add reagents slowly.
-
Reagent Hazards: Additives like HOBt are now recognized as having explosive properties and their use on a large scale is discouraged.[18] Pyridine, used with T3P, has toxicity concerns.[13]
-
Recommendation: Design the process to use safer solvents (e.g., 2-MeTHF instead of DCM/DMF) and avoid reagents with significant safety flags for industrial use.[8]
-
-
Byproduct Removal: Filtering large quantities of DCU (from DCC) can be operationally difficult. Managing large volumes of aqueous waste from workups is also a concern.
-
Recommendation: Develop a purification strategy based on crystallization rather than chromatography. A well-designed crystallization can remove impurities and byproducts in a single, efficient step, which is highly desirable for process chemistry.
-
References
-
A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. ResearchGate.[Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem.[Link]
-
Challenges and Breakthroughs in Selective Amide Activation. National Institutes of Health (NIH).[Link]
-
Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps.[Link]
-
Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.[Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Royal Society of Chemistry.[Link]
-
Amide synthesis by acylation. Organic Chemistry Portal.[Link]
-
Tips and tricks for difficult amide bond formation? Reddit r/Chempros.[Link]
-
Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. ACS Publications.[Link]
-
Amine to Amide Mechanism - HATU. Common Organic Chemistry.[Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Institutes of Health (NIH).[Link]
-
Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. ACS Publications.[Link]
-
A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. ChemRxiv.[Link]
-
TFPN-mediated racemization/epimerization-free amide and peptide bond formation. Royal Society of Chemistry.[Link]
-
A green chemistry perspective on catalytic amide bond formation. UCL Discovery.[Link]
-
Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications.[Link]
-
HATU. Wikipedia.[Link]
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides.[Link]
-
Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors. Arabian Journal of Chemistry.[Link]
-
HATU Coupling: Challenges Associated with the Byproducts. YouTube.[Link]
-
General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. ResearchGate.[Link]
-
Epimerization During Coupling to the Unnatural Amino Acid in Solid Phase Peptide Synthesis. ResearchGate.[Link]
-
How to Optimize Peptide Synthesis? Protheragen.[Link]
-
Why did my amide syntesis does not work? ResearchGate.[Link]
-
Coupling Strategies for the Synthesis of Peptide-Oligonucleotide Conjugates. National Institutes of Health (NIH).[Link]
-
Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv.[Link]
-
Direct formation of amide/peptide bonds from carboxylic acids. Royal Society of Chemistry.[Link]
-
The design and synthesis of novel, potent and orally bioavailable N-aryl piperazine-1-carboxamide CCR2 antagonists. PubMed.[Link]
-
Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid Catalysts. National Institutes of Health (NIH).[Link]
-
Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Publications.[Link]
-
Epimerization of Peptide. SlideShare.[Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hepatochem.com [hepatochem.com]
- 3. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 4. HATU - Wikipedia [en.wikipedia.org]
- 5. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 6. reddit.com [reddit.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. creative-peptides.com [creative-peptides.com]
- 10. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 11. researchgate.net [researchgate.net]
- 12. Amide synthesis by acylation [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Technical Support Center: Purification Strategies for Piperidine-2-carboxamide Intermediates
Welcome to the technical support center for the purification of piperidine-2-carboxamide intermediates. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to common challenges encountered during the purification of this critical class of compounds. Piperidine-2-carboxamides are pivotal building blocks in the synthesis of numerous pharmacologically active agents, making their purity paramount for the success of subsequent synthetic steps and the integrity of biological data.
This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting guides. It moves beyond simple procedural lists to explain the underlying chemical principles, enabling you to make informed decisions and adapt protocols to your specific needs.
I. Understanding the Impurity Profile of this compound Intermediates
A successful purification strategy begins with a thorough understanding of the potential impurities. The synthesis of piperidine-2-carboxamides, typically through the coupling of a piperidine-2-carboxylic acid derivative with an amine, can introduce a variety of impurities.
Q1: What are the most common impurities I should expect in my crude this compound product?
A1: The impurity profile of your crude product is highly dependent on the synthetic route and the specific reagents used. However, some common impurities are frequently observed:
-
Unreacted Starting Materials: This includes the parent piperidine-2-carboxylic acid, the amine coupling partner, and any protecting groups that were not successfully removed.
-
Coupling Agent Byproducts: If you are using common coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), you can expect to find the corresponding N-acylurea byproduct. Similarly, reagents like N,N'-Dicyclohexylcarbodiimide (DCC) will generate dicyclohexylurea (DCU)[1].
-
Side-Reaction Products: Depending on the reaction conditions, side reactions such as the formation of symmetrical anhydrides from the carboxylic acid or the reaction of the activated acid with the solvent can occur.
-
Epimers/Diastereomers: The chiral center at the 2-position of the piperidine ring is susceptible to racemization, especially during the activation of the carboxylic acid for amide coupling[2]. This can lead to the formation of diastereomers if the amine coupling partner is also chiral.
-
Residual Solvents: Solvents used in the reaction or workup, such as dichloromethane (DCM), ethyl acetate (EtOAc), or N,N-dimethylformamide (DMF), may be present in the crude product.
II. Troubleshooting Common Purification Challenges
This section addresses specific issues that you may encounter during the purification of your this compound intermediates and provides actionable solutions.
Q2: My crude product is a persistent oil and won't crystallize. What can I do?
A2: The inability of a product to crystallize is a common frustration, often due to the presence of impurities that inhibit lattice formation or the inherent properties of the molecule itself. Here are several strategies to try:
-
Increase Purity: The most common reason for crystallization failure is the presence of impurities. Subject your oil to flash column chromatography to remove baseline impurities. Even if the product still elutes as an oil, the increased purity will significantly improve the chances of crystallization.
-
Solvent Screening: Systematically screen a range of solvents with varying polarities. A good starting point is to dissolve a small amount of your oil in a good solvent (e.g., DCM, EtOAc, acetone) and then slowly add a poor solvent (e.g., hexane, heptane, diethyl ether) until turbidity persists. This is known as "oiling out" or liquid-liquid phase separation, and by carefully adjusting the solvent ratio and temperature, you can often induce crystallization.
-
Seed Crystals: If you have a small amount of solid material from a previous batch, use it to seed the supersaturated solution. If not, try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites.
-
Salt Formation: If the freebase is an oil, converting it to a salt (e.g., hydrochloride, hydrobromide) can often induce crystallization. Dissolve the oil in a suitable solvent like diethyl ether or ethyl acetate and bubble dry HCl gas through the solution, or add a solution of HCl in a solvent like dioxane.
-
Pulping/Trituration: If the oil is viscous, try adding a poor solvent and stirring vigorously. This process, known as pulping or trituration, can sometimes induce solidification.
Table 1: Suggested Solvents for Crystallization/Trituration of this compound Derivatives
| Derivative Type | Good Solvents (for dissolution) | Poor Solvents (for precipitation) | Notes |
| N-Boc protected | Dichloromethane, Ethyl Acetate, Acetone | Hexane, Heptane, Diethyl Ether | A mixture of ethyl acetate and hexane is a very common and effective system. |
| Free piperidine (basic) | Methanol, Ethanol, Isopropanol | Diethyl Ether, Methyl tert-butyl ether (MTBE) | Cooling to low temperatures is often necessary. |
| Hydrochloride Salt | Methanol, Ethanol, Isopropanol | Diethyl Ether, Ethyl Acetate, Acetone | A mixture of isopropanol and diethyl ether is a good starting point. |
| N-Aryl substituted | Dichloromethane, Chloroform, Toluene | Hexane, Pentane | The aromatic substituent can significantly alter solubility. |
Q3: I am struggling to remove the N-acylurea byproduct from my EDC coupling reaction. What is the best approach?
A3: The N-acylurea byproduct from EDC coupling can be a persistent impurity due to its moderate polarity. Here are effective strategies for its removal:
-
Aqueous Workup: A standard aqueous workup is often sufficient. After the reaction, dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with a mild acid (e.g., 1M HCl or 5% citric acid solution) to remove any unreacted amine and the EDC itself, followed by a mild base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid and any additives like 1-Hydroxybenzotriazole (HOBt). The N-acylurea byproduct is often more soluble in the organic phase but can sometimes be partially removed with these washes.
-
Acidic Wash Protocol: A more rigorous acidic wash can be very effective. After diluting the reaction mixture, wash with 1M HCl (2-3 times). This protonates the urea byproduct, increasing its aqueous solubility and facilitating its removal into the aqueous layer.
-
Column Chromatography: If the urea byproduct persists after the workup, it can usually be separated by flash column chromatography on silica gel. The urea is typically more polar than the desired amide product. A gradient elution with a hexane/ethyl acetate system is often effective.
Experimental Protocol: Standard EDC/HOBt Coupling Workup
-
Upon completion of the reaction (monitored by TLC), dilute the reaction mixture with ethyl acetate (EtOAc).
-
Transfer the mixture to a separatory funnel and wash with 1M HCl (2 x volume of organic phase).
-
Wash with saturated aqueous NaHCO₃ solution (2 x volume of organic phase).
-
Wash with brine (1 x volume of organic phase).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
If impurities remain, proceed with column chromatography or crystallization.
III. Chromatographic Purification Strategies
Flash column chromatography is a powerful tool for the purification of this compound intermediates. The choice between normal-phase and reverse-phase chromatography depends on the polarity of your compound and the impurities.
Q4: What are good starting solvent systems for normal-phase flash chromatography of N-Boc-piperidine-2-carboxamides?
A4: For N-Boc protected piperidine-2-carboxamides, which are generally of moderate polarity, normal-phase chromatography on silica gel is a good first choice.
-
Hexane/Ethyl Acetate: This is the most common and versatile solvent system. Start with a low polarity mixture (e.g., 9:1 hexane/EtOAc) and gradually increase the polarity. A typical gradient might run from 10% to 70% EtOAc in hexane.
-
Dichloromethane/Methanol: For more polar compounds that do not move sufficiently in hexane/EtOAc, a DCM/MeOH system is a good alternative. Start with a low concentration of methanol (e.g., 1-2%) and increase as needed. Be aware that DCM is a stronger eluent than hexane.
TLC Analysis is Key: Before committing to a column, always develop a good TLC method. Aim for a retention factor (Rf) of 0.2-0.4 for your product in the chosen solvent system to ensure good separation on the column.
Table 2: Typical Rf Values for N-Boc-piperidine-2-carboxamides on Silica Gel TLC
| Solvent System (v/v) | Typical Rf Range | Comments |
| 7:3 Hexane/Ethyl Acetate | 0.2 - 0.4 | Good for moderately polar N-aryl or N-alkyl carboxamides. |
| 1:1 Hexane/Ethyl Acetate | 0.4 - 0.6 | Suitable for more polar derivatives or to speed up elution. |
| 95:5 DCM/Methanol | 0.3 - 0.5 | A good starting point for compounds with low Rf in EtOAc/Hexane. |
Q5: When should I consider using reverse-phase chromatography?
A5: Reverse-phase chromatography is particularly useful for:
-
Highly Polar Compounds: If your this compound has a free piperidine nitrogen (i.e., it is a salt or has been deprotected) or contains other polar functional groups, it may be too polar for normal-phase chromatography.
-
Impurities with Similar Polarity in Normal Phase: Sometimes, impurities have very similar polarity to the product on silica gel, making separation difficult. Switching to reverse-phase can alter the elution order and improve separation.
A common solvent system for reverse-phase chromatography is a gradient of acetonitrile in water, often with a small amount of an additive like trifluoroacetic acid (TFA) or formic acid (0.1%) to improve peak shape for basic compounds.
IV. Chiral Purification: Ensuring Enantiomeric Purity
For pharmaceutical applications, the enantiomeric purity of this compound intermediates is often critical.
Q6: My product is a mixture of enantiomers/diastereomers. How can I separate them?
A6: The separation of stereoisomers requires a chiral environment. The two main approaches are:
-
Diastereomeric Salt Crystallization: This classical method involves reacting the racemic this compound (if it has a basic or acidic handle) with a chiral resolving agent (e.g., tartaric acid, mandelic acid) to form diastereomeric salts. These salts have different physical properties, including solubility, which can allow for their separation by fractional crystallization.
-
Chiral Chromatography: This is a powerful and widely used technique for both analytical and preparative-scale separation of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the most common method.
Q7: What are the key considerations for developing a chiral HPLC method for my this compound?
A7: Developing a chiral HPLC method involves screening different chiral stationary phases (CSPs) and mobile phases.
-
Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives (e.g., Chiralcel® OD, Chiralpak® AD, Chiralpak® IA), are often a good starting point for this class of compounds[3].
-
Mobile Phase: For normal-phase chiral HPLC, mixtures of alkanes (e.g., hexane, heptane) with an alcohol modifier (e.g., isopropanol, ethanol) are commonly used. The ratio of the alcohol modifier is a critical parameter to optimize for resolution. For reverse-phase chiral HPLC, mixtures of acetonitrile and water or aqueous buffers are used.
-
Method Development Strategy: A common strategy is to screen a few different CSPs with a standard mobile phase (e.g., 90:10 hexane/isopropanol) and then optimize the mobile phase composition for the column that shows the best initial separation.
Table 3: Starting Conditions for Chiral HPLC Method Development
| Chiral Stationary Phase | Mobile Phase System | Typical Flow Rate | Detection |
| Chiralcel® OD-H | Hexane/Isopropanol (90:10 to 70:30) | 0.5 - 1.0 mL/min | UV (e.g., 210-254 nm) |
| Chiralpak® AD-H | Hexane/Ethanol (95:5 to 80:20) | 0.5 - 1.0 mL/min | UV (e.g., 210-254 nm) |
| Chiralpak® IA | Hexane/Isopropanol (80:20) | 1.0 mL/min | UV (e.g., 210-254 nm) |
V. Visualization and Workflow Diagrams
Visualizing the purification workflow can aid in decision-making and troubleshooting.
General Purification Workflow
Caption: General purification workflow for this compound intermediates.
Troubleshooting Crystallization Failure
Caption: Decision tree for troubleshooting crystallization failure.
VI. Conclusion
The successful purification of this compound intermediates is a critical step in many synthetic endeavors. By understanding the potential impurities, employing appropriate workup and chromatographic techniques, and systematically troubleshooting common issues like crystallization failure and stereoisomer separation, researchers can consistently obtain high-purity materials. This guide provides a foundation of expertise and practical protocols to navigate these challenges effectively.
VII. References
-
Subasinghe, N. et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health. [Link]
-
Aapptec. (n.d.). Coupling Reagents. [Link]
-
Gurunath, S. et al. (2021). Enantiomeric Separation and Thermodynamic Investigation of (R)-N-Tert-Butoxy Carbonyl-Piperidine-3-Carboxylic Acid Hydrazide, a Key Starting Material of Zidebactam. Journal of Chromatographic Science. [Link]
-
Siluveru, M. & Stewart, J.T. (1997). Enantiomeric HPLC Separations of Chiral Local Anesthetics Using Cellulose Based Chiral Stationary Phases. Analytical Letters. [Link]
-
Ghanem, A. & Aboul-Enein, H.Y. (2005). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. ResearchGate. [Link]
-
U.S. Patent No. US2868793A. (1959). Purification of piperidines. Google Patents.
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]
-
Gurer-Orhan, H. et al. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. [Link]
-
Reddit. (2022). EDC-HOBt Amide coupling workup help. [Link]
-
Chiral Technologies. (n.d.). CHIRALPAK® IA. [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
-
Bode, J. W. (2006). Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis. ResearchGate. [Link]
Sources
Preventing byproduct formation in thionyl chloride mediated amidation
Welcome to the technical support center for thionyl chloride mediated amidation. This guide is designed for researchers, scientists, and drug development professionals who utilize this powerful transformation and seek to optimize their outcomes by minimizing byproduct formation. Here, we move beyond simple protocols to explore the causality behind common experimental challenges, offering field-proven insights and robust troubleshooting strategies.
The Core Chemistry: A Double-Edged Sword
Thionyl chloride (SOCl₂) is an excellent reagent for converting carboxylic acids into amides, a cornerstone reaction in organic synthesis. The process hinges on a two-step sequence: the activation of a carboxylic acid to a highly reactive acyl chloride intermediate, followed by nucleophilic attack from an amine.[1] The beauty of this method lies in its efficiency and the nature of its own byproducts—sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas—which are easily removed from the reaction mixture.[2]
However, the high reactivity of thionyl chloride and the acyl chloride intermediate can also open doors to several competing side reactions. Understanding these pathways is the first step toward preventing them.
Caption: The desired reaction pathway for thionyl chloride mediated amidation.
Troubleshooting Guide: From Theory to Benchtop Solutions
This section addresses specific issues you might encounter during your experiments. Each answer provides not just a solution, but the underlying chemical principles to empower your decision-making.
Q1: My reaction yield is low, and I've isolated a significant amount of unreacted carboxylic acid. What went wrong?
A1: Probable Cause & Solution
This issue almost always points to an incomplete initial activation step (the conversion of the carboxylic acid to the acyl chloride). Several factors can be at play:
-
Insufficient Thionyl Chloride: While a slight excess of SOCl₂ is often used, ensure you are using at least one full equivalent relative to your carboxylic acid. A common starting point is 1.2 to 1.5 equivalents.
-
Presence of Moisture: Thionyl chloride reacts violently with water to produce SO₂ and HCl, consuming the reagent before it can activate your acid.[3] Ensure your glassware is oven- or flame-dried, your solvent is anhydrous, and your starting materials are dry.
-
Inadequate Reaction Time/Temperature for Acyl Chloride Formation: The conversion of a carboxylic acid to an acyl chloride is not always instantaneous. It often requires heating (e.g., refluxing in a suitable solvent like DCM or toluene) for a period, typically 1-3 hours, to drive the reaction to completion.[3][4] Monitor the reaction by TLC or a small-scale workup and quench with an amine to check for conversion.
-
Premature Amine Addition: If you are performing a one-pot synthesis, the amine must only be added after the acyl chloride formation is complete. Adding the amine too early will result in an acid-base reaction between the amine and the unreacted carboxylic acid, forming an unreactive ammonium carboxylate salt.
Self-Validation Check: Before adding your primary amine, you can take a small aliquot of the reaction mixture, carefully evaporate the solvent and excess SOCl₂ under nitrogen, and obtain an IR spectrum. The disappearance of the broad O-H stretch of the carboxylic acid and the appearance of a sharp carbonyl stretch at a higher wavenumber (typically >1750 cm⁻¹) is a strong indicator of acyl chloride formation.
Q2: I have a major byproduct with a mass corresponding to a symmetric anhydride. How can I prevent this?
A2: Probable Cause & Solution
Symmetric anhydride formation is a classic byproduct in this reaction. It occurs when the highly reactive acyl chloride intermediate reacts with a molecule of unreacted carboxylic acid.
-
Mechanism of Formation: R-COCl + R-COOH → (R-CO)₂O + HCl
-
Primary Cause: This side reaction becomes significant when there is a localized excess of carboxylic acid relative to the acylating agent. It can also be promoted by certain stoichiometries and conditions. Some reports suggest that a 2:1 ratio of acid to thionyl chloride can be used to intentionally synthesize anhydrides.[5]
Prevention Strategy:
-
Stoichiometry is Key: Avoid using a substoichiometric amount of thionyl chloride. Using a slight excess (1.2-1.5 eq) ensures that the carboxylic acid is consumed quickly, minimizing its opportunity to react with the newly formed acyl chloride.[3]
-
Order of Addition: For sensitive substrates, consider adding the carboxylic acid solution dropwise to the thionyl chloride solution (inverse addition). This maintains an excess of the activating agent throughout the addition, preventing a buildup of unreacted acid.
-
Temperature Control: While heat is often required to form the acyl chloride, running the reaction at the lowest effective temperature can help minimize side reactions.
Caption: Key byproduct formation pathways in thionyl chloride amidation.
Q3: My crude product is contaminated with a sulfur-containing impurity, and the reaction mixture turned yellow/orange. What is the likely cause?
A3: Probable Cause & Solution
The yellow or orange color is often a tell-tale sign of thionyl chloride decomposition. While SOCl₂ has a long shelf life, it can decompose, especially when heated above its boiling point (76 °C), to form disulfur dichloride (S₂Cl₂), sulfur dioxide (SO₂), and chlorine (Cl₂).[6]
-
Decomposition Products: S₂Cl₂ is a yellow/orange liquid that can contaminate your product.
-
Prevention & Mitigation:
-
Use Fresh Reagent: Whenever possible, use a fresh bottle of thionyl chloride or purify older stock by distillation.[6]
-
Avoid Excessive Heat: If your reaction requires reflux, use a solvent with a boiling point that does not significantly exceed that of thionyl chloride, or run the reaction at a lower temperature for a longer period.
-
Proper Workup: Most of these sulfur impurities can be removed during aqueous workup and subsequent chromatography. However, preventing their formation is the best strategy.
-
Vigorous Degassing: After the acyl chloride formation is complete, removing the excess thionyl chloride and dissolved SO₂/HCl under vacuum is a critical step before adding the amine.[3] This not only purifies the intermediate but also drives the equilibrium toward the product.
-
Q4: I'm using a primary amine and observing a significant byproduct. What could it be?
A4: Probable Cause & Solution
When primary amines are exposed to excess thionyl chloride, they can react to form N-sulfinylamines (R-N=S=O) .[7][8] This is particularly problematic in one-pot procedures where unreacted thionyl chloride is present during the amine addition.
-
Mechanism: R-NH₂ + SOCl₂ → R-N=S=O + 2 HCl
-
Prevention Strategy:
-
Remove Excess SOCl₂: This is the most critical step. After forming the acyl chloride, thoroughly remove all volatile components (excess SOCl₂ and solvent) under reduced pressure. It is common practice to redissolve the crude acyl chloride in a fresh, dry solvent before adding the amine.[3][4]
-
Two-Step Procedure: The safest approach is a formal two-step procedure where the acyl chloride is formed, excess thionyl chloride is removed, and the crude acyl chloride is then added (often as a solution) to a cooled solution of the amine and a non-nucleophilic base (like triethylamine).[3][9]
-
Temperature Control: Add the acyl chloride solution to the amine solution slowly at a low temperature (e.g., 0 °C) to control the exotherm and favor the desired nucleophilic acyl substitution over side reactions.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal stoichiometry of thionyl chloride to carboxylic acid? A: A slight excess of thionyl chloride, typically 1.2 to 2.0 equivalents , is recommended.[3] This ensures complete conversion of the carboxylic acid to the acyl chloride, which is crucial for suppressing symmetric anhydride formation.
Q2: Is a catalyst like DMF or pyridine necessary? A: For many simple carboxylic acids, no catalyst is needed. However, for less reactive or sterically hindered acids, a catalytic amount of N,N-dimethylformamide (DMF) or pyridine can accelerate the formation of the acyl chloride.[1]
-
Mechanism of Catalysis: DMF reacts with thionyl chloride to form the Vilsmeier reagent, which is a more potent acylating agent.[10] Pyridine acts as a nucleophilic catalyst.
-
CAUTION: Using catalytic DMF is associated with the potential formation of the highly carcinogenic byproduct, dimethylcarbamyl chloride.[11] Its use should be carefully considered and handled with appropriate safety precautions.
Q3: Which solvents are best for this reaction? A: Anhydrous, aprotic solvents are required. Common choices include:
-
Dichloromethane (DCM): Good for reactions at or below room temperature.
-
Toluene or Benzene: Often used when heating/reflux is required for acyl chloride formation.
-
Tetrahydrofuran (THF): Can be used, but ensure it is anhydrous as it is miscible with water.[4]
-
Neat (No Solvent): For liquid carboxylic acids, the reaction can sometimes be run neat with SOCl₂, followed by removal of the excess reagent under vacuum.
Q4: How do I properly quench the reaction and remove excess thionyl chloride? A: After amide formation, the reaction is typically quenched by carefully adding water, an aqueous solution of a weak base like sodium bicarbonate (NaHCO₃), or a saturated solution of ammonium chloride (NH₄Cl).
-
Quenching SOCl₂: For destroying residual thionyl chloride before workup (e.g., in a waste stream), it can be carefully and slowly added to a stirred, cooled solution of aqueous sodium carbonate or sodium hydroxide.[12] This is highly exothermic and releases SO₂ and HCl gas; it must be done in a fume hood with extreme caution.
Q5: Can this method be used for substrates with sensitive functional groups? A: With caution. Thionyl chloride will also react with alcohols to form alkyl chlorides and with primary amides to form nitriles.[1][13] If your substrate contains these functional groups, they must be protected prior to the reaction. The acidic conditions (generation of HCl) can also be detrimental to acid-labile protecting groups. For complex molecules, milder coupling reagents (e.g., HATU, HOBt/EDC) are often preferred.
Data Summary: Common Byproducts and Prevention
| Byproduct Name | Chemical Structure | Formation Condition | Prevention Strategy |
| Symmetric Anhydride | (R-CO)₂O | Excess carboxylic acid relative to acylating agent. | Use slight excess (1.2-2.0 eq) of SOCl₂; Inverse addition.[5] |
| N-Sulfinylamine | R-N=S=O | Reaction of primary amine with excess SOCl₂. | Remove excess SOCl₂ under vacuum before adding the amine.[7] |
| Disulfur Dichloride | S₂Cl₂ | Thermal decomposition of SOCl₂ (especially >80 °C). | Use fresh, distilled SOCl₂; Avoid excessive heating.[6] |
| Ammonium Salt | R-COO⁻ ⁺H₃N-R' | Mixing amine and carboxylic acid before activation. | Ensure complete acyl chloride formation before adding amine. |
Experimental Protocol: High-Fidelity Thionyl Chloride Amidation
This protocol outlines a two-step, one-pot procedure designed to maximize yield and minimize byproducts.
Materials:
-
Carboxylic Acid (1.0 eq)
-
Thionyl Chloride (SOCl₂) (1.5 eq)
-
Amine (1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Nitrogen or Argon atmosphere
Step 1: Acyl Chloride Formation
-
Set up an oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.
-
Charge the flask with the carboxylic acid (1.0 eq) and anhydrous DCM (approx. 0.2-0.5 M).
-
Slowly add thionyl chloride (1.5 eq) to the stirred solution at room temperature. Note: The reaction may be exothermic.
-
Heat the reaction mixture to reflux (approx. 40 °C for DCM) and maintain for 1-3 hours. Monitor the reaction progress by TLC (quenching a small aliquot with methanol to form the methyl ester) until all the starting carboxylic acid is consumed.
-
Cool the mixture to room temperature.
Step 2: Purification of Acyl Chloride Intermediate
-
Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. Use a base trap (e.g., NaOH solution) to scrub the acidic and corrosive vapors.
-
To ensure complete removal of residual SOCl₂, add anhydrous toluene or DCM to the flask and evaporate again. Repeat this step twice. The crude acyl chloride is now ready.
Caption: A logical workflow for troubleshooting common amidation issues.
Step 3: Amidation
-
Place the flask containing the crude acyl chloride in an ice bath (0 °C).
-
Dissolve the acyl chloride in fresh anhydrous DCM.
-
In a separate oven-dried flask, dissolve the amine (1.1 eq) and a non-nucleophilic base like TEA or DIPEA (1.5 eq) in anhydrous DCM.
-
Slowly add the amine solution dropwise via an addition funnel to the stirred, cooled acyl chloride solution. Maintain the temperature at 0 °C during the addition.
-
Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-16 hours, or until TLC indicates the consumption of the acyl chloride.
Step 4: Workup and Purification
-
Cool the reaction mixture to 0 °C and quench by slowly adding water or saturated aqueous NaHCO₃.
-
Transfer the mixture to a separatory funnel and dilute with more DCM if necessary.
-
Wash the organic layer sequentially with 1M HCl (to remove excess amine and base), saturated aqueous NaHCO₃ (to remove any remaining acid), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude amide.
-
Purify the crude product by flash column chromatography or recrystallization as needed.
References
-
University of Calgary. (2022). Chemistry of Amides. Chem LibreTexts. [Link]
-
Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride). Organic-Chemistry.org. [Link]
-
Fravolini, A., et al. (2015). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Tetrahedron Letters, 56(43), 5945-5947. [Link]
-
Ashenhurst, J. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]
-
Organic Syntheses. (n.d.). N-Methyl-N-(pyridin-4-yl)-2-(p-tolyl)propanamide. OrgSyn. [Link]
-
Adduci, J. M., & Ramirez, R. S. (1970). ANHYDRIDE FORMATION WITH THIONYL CHLORIDE. Organic Preparations and Procedures International, 2(1), 321-322. [Link]
-
Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Chemistry Steps. [Link]
- Bauer, G., et al. (2004). Method for purifying acid chlorides.
-
Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. [Link]
-
Frankly Chemistry. (2015). Carboxylic Acids Advanced. Reaction with Thionyl Chloride. YouTube. [Link]
-
ResearchGate. (2015). One-Pot Synthesis of Amides from Carboxylic Acids Activated Using Thionyl Chloride. [Link]
-
Reddit. (2022). Need help in optimizing amide formation through acyl chloride pathway. r/chemistry. [Link]
-
Pease, R. N. (1935). Reactions of Thionyl Chloride and of its Thermal Decomposition Products with Oxalates and Formates. Journal of the American Chemical Society, 57(11), 2296–2298. [Link]
-
Kazemi, F., et al. (2007). Simple Preparation of Symmetrical Carboxylic Acid Anhydrides by Means of Na2CO3/SOCl2. Synthetic Communications, 37(19), 3219-3223. [Link]
-
ResearchGate. (2008). ChemInform Abstract: Simple Preparation of Symmetrical Carboxylic Acid Anhydrides by Means of Na2CO3/SOCl2. [Link]
-
Taylor, M. S., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(24), 9570-9574. [Link]
-
ScienceMadness Discussion Board. (2013). SOCl2: carboxylic acid to acid chloride: impurity!. [Link]
-
Wikipedia. (n.d.). Thionyl chloride. [Link]
-
National Institutes of Health. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. [Link]
-
ResearchGate. (2012). Which reagents are suitable for decomposing residual thionyl chloride after esterification?. [Link]
-
Royal Society of Chemistry. (2023). Kinetically-driven reactivity of sulfinylamines enables direct conversion of carboxylic acids to sulfinamides. Chemical Science. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. [Link]
-
ResearchGate. (2022). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Amide Synthesis [fishersci.co.uk]
- 5. tandfonline.com [tandfonline.com]
- 6. Thionyl chloride - Wikipedia [en.wikipedia.org]
- 7. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetically-driven reactivity of sulfinylamines enables direct conversion of carboxylic acids to sulfinamides - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04727J [pubs.rsc.org]
- 9. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 10. US6727384B1 - Method for purifying acid chlorides - Google Patents [patents.google.com]
- 11. Sciencemadness Discussion Board - SOCl2: carboxylic acid to acid chloride: impurity! - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Analysis of the Cytotoxicity of Piperidine-2-carboxamide and Bupivacaine: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Imperative of Cytotoxicity Profiling in Drug Development
In the landscape of modern drug discovery and development, the early and accurate assessment of a compound's cytotoxicity is paramount. A thorough understanding of how a potential therapeutic agent affects cell health, viability, and fundamental cellular processes is not merely a regulatory requirement but a foundational pillar of preclinical safety assessment.[1] This guide provides a detailed comparative analysis of the cytotoxic profiles of two distinct chemical entities: Piperidine-2-carboxamide, a heterocyclic amide scaffold of significant interest in medicinal chemistry, and Bupivacaine, a widely utilized local anesthetic.
Piperidine and its derivatives are integral components in the synthesis of a vast array of pharmaceuticals and biologically active compounds.[2][3] The piperidine nucleus is a common feature in drugs targeting a wide range of conditions, from neurological disorders to infectious diseases.[3] this compound, as a specific scaffold, serves as a versatile building block in the design of novel therapeutic agents.[4] Conversely, Bupivacaine is a well-established amino-amide local anesthetic, valued for its long duration of action. However, its clinical utility is tempered by concerns regarding its potential for systemic and local tissue toxicity, including cardiotoxicity and chondrotoxicity.[5][6][7][8]
This guide will delve into the known cytotoxic mechanisms of Bupivacaine, leveraging experimental data from in vitro studies. While direct, head-to-head comparative cytotoxicity data for the parent this compound compound against Bupivacaine is not extensively available in the public domain, we will synthesize existing knowledge on the cytotoxicity of various piperidine derivatives to provide a logical and scientifically grounded comparison. The objective is to equip researchers with a comprehensive understanding of the methodologies used to assess cytotoxicity and to highlight the key cellular pathways implicated in the toxicological profiles of these two compounds.
Understanding the Foundations: Methodologies for Assessing Cytotoxicity
A variety of robust and well-validated in vitro assays are employed to quantify the cytotoxic effects of chemical compounds.[1] These assays measure different indicators of cell health and death, providing a multi-faceted view of a compound's impact on cellular integrity and function. For the purpose of this comparison, we will focus on two of the most common and informative methods: the MTT assay, which assesses metabolic activity, and the LDH assay, which measures membrane integrity.
The MTT Assay: A Measure of Metabolic Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that provides an indication of a cell's metabolic activity, which is often correlated with cell viability.[9] The underlying principle is the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in living, metabolically active cells.[8][9] The amount of formazan produced is directly proportional to the number of viable cells.[9]
The LDH Assay: An Indicator of Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon the loss of plasma membrane integrity, a hallmark of necrosis and late-stage apoptosis. Therefore, the amount of LDH in the supernatant is directly proportional to the number of dead or dying cells.
Experimental Workflow for Comparative Cytotoxicity Assessment
To objectively compare the cytotoxicity of this compound and Bupivacaine, a standardized in vitro experimental workflow is essential. The following protocol outlines the key steps, emphasizing the rationale behind each experimental choice.
Figure 2: Simplified schematic of Bupivacaine's inhibitory effect on the pro-survival ERK and Akt signaling pathways, leading to decreased cell proliferation and survival, and an increase in apoptosis.
This compound: A Landscape of Potential Mechanisms
The cytotoxic mechanisms of the parent this compound are less well-defined in the literature. However, studies on various piperidine derivatives provide some clues. For many piperidine-containing compounds developed for therapeutic purposes, a key objective is to achieve high efficacy against the target (e.g., a cancer cell) while exhibiting minimal toxicity towards normal, healthy cells. [10][11] Some piperidine derivatives have been shown to induce apoptosis in cancer cells through the modulation of Bcl-2 family proteins and the activation of caspases. The Bcl-2 family of proteins plays a critical role in regulating the intrinsic apoptotic pathway. It is plausible that, depending on the specific chemical substitutions on the piperidine ring, derivatives could be designed to selectively induce apoptosis in target cells.
It is important to note that without direct experimental evidence, the specific signaling pathways affected by the parent this compound remain speculative. Further research is warranted to elucidate its precise mechanism of action regarding cytotoxicity.
Discussion and Future Directions
The available evidence strongly suggests that Bupivacaine exhibits a dose- and time-dependent cytotoxic profile against various cell types, including clinically relevant cells like chondrocytes. [5][6]This cytotoxicity is mediated, at least in part, by the inhibition of the pro-survival ERK and Akt signaling pathways. [12] In contrast, while the parent this compound lacks a comprehensive public cytotoxicity profile, the broader class of piperidine derivatives encompasses compounds with a wide range of biological activities and toxicological profiles. A recurring theme in the development of piperidine-based therapeutics is the pursuit of compounds with high target selectivity and a favorable safety profile, often characterized by low cytotoxicity to non-target cells. [10][11] This comparative guide underscores a critical knowledge gap: the need for direct, head-to-head in vitro cytotoxicity studies of this compound against established drugs like Bupivacaine across a panel of relevant human cell lines. Such studies would provide invaluable data for drug development professionals seeking to utilize the piperidine scaffold in the design of safer and more effective therapeutic agents.
Future research should focus on:
-
Direct Comparative Cytotoxicity Studies: Performing standardized MTT, LDH, and other cell health assays to directly compare the IC50 values of this compound and Bupivacaine.
-
Mechanistic Investigations: Utilizing techniques such as Western blotting, flow cytometry, and gene expression analysis to identify the specific signaling pathways modulated by this compound and to determine if it induces apoptosis, necrosis, or other forms of cell death.
-
Structure-Toxicity Relationship Studies: Investigating how modifications to the this compound scaffold influence its cytotoxic profile, to guide the design of derivatives with improved safety.
By systematically addressing these research questions, the scientific community can build a more complete understanding of the toxicological properties of this important chemical scaffold, ultimately contributing to the development of safer medicines.
References
-
Gough, M. J., et al. (2011). Comparison of ropivacaine and bupivacaine toxicity in human articular chondrocytes. The Journal of Bone and Joint Surgery. American Volume, 93(10), 941–947. [Link]
-
Zhang, Y., et al. (2024). Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. Journal of Medicinal Chemistry. [Link]
-
Dregger, T., et al. (2021). Differences in Cytotoxicity of Lidocaine, Ropivacaine, and Bupivacaine on the Viability and Metabolic Activity of Human Adipose-Derived Mesenchymal Stem Cells. Stem Cells International, 2021, 6688195. [Link]
-
Lawong, A., et al. (2024). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology, 31(1), 101-115.e9. [Link]
-
Stockert, J. C., et al. (2012). MTT assay for cell viability: what is it all about? Methods in Molecular Biology, 887, 85-95. [Link]
-
Friederich, P., & Pucci, M. (2015). A Comparative Analysis of Bupivacaine and Ropivacaine Effects on Human Cardiac SCN5A Channels. Anesthesia & Analgesia, 120(5), 1010-1019. [Link]
-
Suraweera, A., et al. (2020). Targeting the MAPK/ERK and PI3K/AKT Signaling Pathways Affects NRF2, Trx and GSH Antioxidant Systems in Leukemia Cells. International Journal of Molecular Sciences, 21(14), 5060. [Link]
-
de Jong, R. H., & Bonin, J. D. (2021). Comparison of in vitro and in vivo Toxicity of Bupivacaine in Musculoskeletal Applications. Frontiers in Pharmacology, 12, 727581. [Link]
-
Player, M. R., et al. (2008). Discovery of piperidine carboxamide TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters, 18(20), 5496-5500. [Link]
-
OncoDaily. (2026). Anbenitamab (KN026): A Deep Dive Into a Bispecific HER2 Antibody Redefining Targeted Therapy. OncoDaily. [Link]
-
Maduni, K., et al. (2024). Medicinal Plants for Overcoming Drug Resistance in Cervical Cancer. Plants, 13(3), 362. [Link]
-
Khamitova, A. I., et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration, 12(2), 5-13. [Link]
-
Baker, J. F., et al. (2017). Bupivacaine vs. Ropivacaine: Looking at the chondrotoxic effects of intraarticular anesthetics in osteoarthritic joints. James Madison University Scholarly Commons. [Link]
-
Rather, R. A., & Bhagat, M. (2021). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 12, 772418. [Link]
-
Mis, M., et al. (2021). Crosstalk between protein kinases AKT and ERK1/2 in human lung tumor-derived cell models. Cell Communication and Signaling, 19(1), 10. [Link]
-
Li, R., et al. (2021). The Local Anesthetic Bupivacaine Inhibits the Progression of Non-Small Cell Lung Cancer by Inducing Autophagy Through Akt/mTOR Signaling. Frontiers in Oncology, 11, 638891. [Link]
-
Rather, R. A., & Bhagat, M. (2021). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. ResearchGate. [Link]
-
Wikipedia. (n.d.). Reactive oxygen species. In Wikipedia. Retrieved January 24, 2026, from [Link]
-
El-Sayed, N. F., et al. (2023). In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines with potent activity as SARS-CoV-2-MPro inhibitors. RSC Medicinal Chemistry, 14(7), 1333-1349. [Link]
-
International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]
Sources
- 1. oncodaily.com [oncodaily.com]
- 2. researchgate.net [researchgate.net]
- 3. Crosstalk between protein kinases AKT and ERK1/2 in human lung tumor-derived cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of ropivacaine and bupivacaine toxicity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differences in Cytotoxicity of Lidocaine, Ropivacaine, and Bupivacaine on the Viability and Metabolic Activity of Human Adipose-Derived Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Comparative Analysis of Bupivacaine and Ropivacaine Effects on Human Cardiac SCN5A Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of in vitro and in vivo Toxicity of Bupivacaine in Musculoskeletal Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. commons.lib.jmu.edu [commons.lib.jmu.edu]
- 9. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to De-risking Piperidine-2-carboxamide Compounds: A Comparative Framework for Evaluating Off-Target Effects
For researchers and drug development professionals navigating the promising yet complex landscape of piperidine-2-carboxamide compounds, ensuring on-target efficacy is only half the battle. The subtle but significant risk of off-target interactions can derail even the most promising therapeutic candidates. This guide provides a comprehensive framework for evaluating and mitigating these off-target effects, drawing on established methodologies and real-world examples to empower informed decision-making throughout the drug discovery pipeline. We will dissect and compare computational, in vitro, and cellular approaches, providing the technical details and strategic insights necessary to build a robust safety profile for your compounds.
The this compound Scaffold: A Double-Edged Sword
The this compound core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds targeting a range of diseases, from infectious agents to cancer. Its conformational flexibility and ability to engage in various intermolecular interactions contribute to its therapeutic potential. However, these same properties can also lead to promiscuous binding, resulting in unintended interactions with other proteins and pathways—the root of off-target effects. Understanding and systematically evaluating these potential liabilities is paramount for advancing safe and effective therapeutics.
A Multi-pronged Approach to Off-Target Evaluation
A comprehensive assessment of off-target effects necessitates a multi-tiered strategy, integrating computational predictions with rigorous experimental validation. This layered approach allows for early identification of potential risks and guides the rational design of more selective compounds.
Caption: A tiered workflow for the comprehensive evaluation of off-target effects.
Part 1: Computational Prediction - The First Line of Defense
Before committing to costly and time-consuming wet lab experiments, in silico methods provide a valuable initial assessment of a compound's potential off-target liabilities.[1] These approaches leverage vast biological and chemical datasets to predict interactions based on structural similarity, pharmacophore matching, and machine learning algorithms.
Methodology Comparison:
| Computational Approach | Principle | Advantages | Limitations | Recommended Application |
| Ligand-Based (Similarity Searching) | Predicts targets based on the known activities of structurally similar compounds. | Fast, computationally inexpensive, good for initial triage. | Limited to well-characterized chemical space; may miss novel scaffolds. | Early-stage hit-to-lead optimization. |
| Structure-Based (Molecular Docking) | Docks the compound into the binding sites of a panel of known off-targets. | Provides structural insights into potential interactions. | Computationally intensive, requires high-quality protein structures, scoring functions can be inaccurate. | Investigating specific, structurally-related off-targets. |
| Machine Learning/AI Models | Utilizes algorithms trained on large datasets of compound-target interactions to predict binding probabilities. | Can identify complex patterns and predict interactions for novel scaffolds. | "Black box" nature can make interpretation difficult; performance depends heavily on training data quality. | Broad liability prediction and drug repurposing. |
Protocol: Ligand-Based Off-Target Prediction
-
Compound Input: Prepare the 2D or 3D structure of the this compound compound of interest.
-
Database Selection: Choose a comprehensive bioactivity database such as ChEMBL, PubChem, or a commercial database.
-
Similarity Metric: Select a suitable similarity metric (e.g., Tanimoto coefficient) and a threshold for defining structural similarity.
-
Search Execution: Perform a similarity search against the chosen database.
-
Target Annotation: Retrieve the known biological targets of the structurally similar compounds identified in the search.
-
Data Analysis: Analyze the list of potential off-targets, prioritizing those with high affinity and relevance to known safety concerns.
Causality Behind Experimental Choices: The rationale for starting with computational methods is rooted in efficiency. By flagging potential issues early, researchers can prioritize which compounds to advance and design more focused and cost-effective experimental validation strategies.
Part 2: In Vitro Screening - Broad and Focused Interrogation
In vitro safety pharmacology panels offer a standardized and high-throughput method for experimentally assessing a compound's interaction with a broad range of biologically relevant targets.[2][3] These panels typically include receptors, ion channels, enzymes, and transporters known to be associated with adverse drug reactions.
Case Study: A Piperidine Carboxamide Anti-malarial Candidate
A notable example is the piperidine carboxamide derivative, SW042, identified as a potent anti-malarial agent that targets the Plasmodium falciparum proteasome.[4] To assess its off-target profile, SW042 was screened against the Eurofins SafetyScreen44™ panel at a concentration of 10 µM. The results indicated that the compound did not exhibit significant binding (defined as >50% inhibition) to any of the 44 targets in the panel, providing crucial early evidence of its selectivity.[4]
Comparison of In Vitro Screening Panels:
| Panel Type | Description | Key Targets | Application Stage |
| Broad Safety Panels (e.g., SafetyScreen44™) | A curated collection of targets strongly associated with in vivo adverse effects.[5][6] | GPCRs, ion channels (including hERG), transporters, enzymes.[5] | Early lead optimization to identify major liabilities. |
| Focused/Custom Panels (e.g., Kinase Panels) | Panels tailored to specific target families or therapeutic areas. | Specific kinase subfamilies, GPCR subtypes, etc. | Lead optimization to refine selectivity within a target class. |
| Functional Assays | Measure the functional consequence of compound binding (e.g., agonist/antagonist activity, enzyme inhibition). | Targets identified as hits in binding assays. | Deeper characterization of off-target interactions. |
Protocol: In Vitro Safety Panel Screening (Binding Assay)
-
Compound Preparation: Solubilize the test compound in a suitable solvent (e.g., DMSO) to a stock concentration of 10 mM.
-
Assay Plate Preparation: Prepare assay plates containing the radioligand and the specific membrane preparation or recombinant protein for each of the 44 targets.
-
Compound Addition: Add the test compound to the assay plates at the desired final concentration (typically 10 µM for a primary screen).[6]
-
Incubation: Incubate the plates under specified conditions (temperature and time) to allow for binding equilibrium to be reached.
-
Detection: Separate bound from unbound radioligand and quantify the amount of bound radioactivity using a scintillation counter or other appropriate detector.
-
Data Analysis: Calculate the percent inhibition of radioligand binding caused by the test compound compared to a vehicle control. Results showing greater than 50% inhibition are typically considered significant hits.[7]
Caption: Workflow for in vitro off-target screening.
Part 3: Cellular and Phenotypic Assays - Bridging to In Vivo Relevance
While in vitro assays are powerful for identifying direct molecular interactions, cellular assays are essential for understanding the functional consequences of these interactions in a more physiologically relevant context. These assays can reveal on-target and off-target effects on cellular signaling, viability, and other phenotypic endpoints.
Case Study: Piperidine Carboxamide Derivatives as ALK Inhibitors
Piperidine carboxamide derivatives have been investigated as potential inhibitors of Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase implicated in various cancers.[8] In such cases, off-target effects on other kinases are a primary concern due to the conserved nature of the ATP-binding pocket.
Experimental Approaches for Cellular Off-Target Validation:
| Assay Type | Principle | Information Gained | Example |
| Phospho-protein Profiling | Measures changes in the phosphorylation status of key signaling proteins downstream of various kinases. | Identifies which signaling pathways are modulated by the compound. | Western Blotting, Phospho-proteomic analysis. |
| Cell Viability/Cytotoxicity Assays | Assesses the effect of the compound on the viability of different cell lines. | Differentiates between on-target anti-proliferative effects and off-target cytotoxicity. | MTT, CellTiter-Glo assays in a panel of cell lines with known genetic backgrounds. |
| High-Content Imaging | Utilizes automated microscopy to quantify multiple phenotypic changes in cells upon compound treatment. | Provides a rich, multi-parametric dataset on cellular responses. | Analysis of cell morphology, nuclear translocation of transcription factors, etc. |
Protocol: Cellular Target Engagement Assay (NanoBRET™)
-
Cell Line Preparation: Use a cell line engineered to express the target protein fused to a NanoLuc® luciferase and a fluorescent tracer that binds to the same target.
-
Compound Treatment: Treat the cells with a range of concentrations of the this compound compound.
-
Tracer Addition: Add the fluorescent tracer to the cells.
-
BRET Measurement: Measure the Bioluminescence Resonance Energy Transfer (BRET) signal. If the compound binds to the target, it will displace the tracer, leading to a decrease in the BRET signal.
-
Data Analysis: Calculate the IC50 value, representing the concentration of the compound required to displace 50% of the tracer.
Self-Validating Systems: The strength of this multi-layered approach lies in its self-validating nature. A computationally predicted off-target that is confirmed in a broad binding panel and subsequently validated in a functional cellular assay provides a high degree of confidence in the finding, justifying further investigation or compound modification.
Conclusion: A Roadmap to Safer this compound Therapeutics
The journey of a this compound compound from a promising hit to a clinical candidate is fraught with challenges, not the least of which is the potential for off-target effects. By adopting a systematic and multi-faceted evaluation strategy that integrates computational prediction, broad in vitro screening, and focused cellular validation, researchers can proactively identify and mitigate these risks. This guide serves as a roadmap for navigating this complex process, ultimately fostering the development of safer and more effective therapies based on this versatile chemical scaffold.
References
- Bryan, M. C., et al. (2012). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors. Arabian Journal of Chemistry.
- Lawong, A., et al. (2023).
-
Eurofins Discovery. (n.d.). SafetyScreen44™ Panel. Retrieved from [Link]
- Bowes, J., et al. (2012). In vitro safety pharmacology profiling. European Pharmaceutical Review.
- Arista, C., et al. (2019). Nonproteasomal Targets of the Proteasome Inhibitors Bortezomib and Carfilzomib: a Link to Clinical Adverse Events. AACR Journals.
-
Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved from [Link]
- Lin, A., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. NIH.
-
Eurofins Scientific. (2025). Using secondary pharmacology panels to predict clinical safety risks. Retrieved from [Link]
- Brennan, R. J., et al. (2024). The State of the Art in Secondary Pharmacology and Its Impact on the Safety of New Medicines from IQ DruSafe 2024.
-
Results of Eurofin Cerep Safety-Screen 44 Panel. In vitro... (n.d.). ResearchGate. Retrieved from [Link]
- Supplementary Table 1. Results of the Eurofin Cerep Safety-Screen 44 Panel (receptors and ion channels). (2020). bioRxiv.
- Vlachakis, D., et al. (2013). Computational Prediction of Off-Target Related Risks of Molecules: Cardiotoxicity, Hepatotoxicity and Reproductive Toxicity.
Sources
- 1. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. Experimental Validation of miRNA Targets - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
